Product packaging for N-Methyl-4-chlorobenzylamine hydrochloride(Cat. No.:CAS No. 65542-24-7)

N-Methyl-4-chlorobenzylamine hydrochloride

Cat. No.: B1356229
CAS No.: 65542-24-7
M. Wt: 192.08 g/mol
InChI Key: APSVTQIASNIYIM-UHFFFAOYSA-N
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Description

N-Methyl-4-chlorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N B1356229 N-Methyl-4-chlorobenzylamine hydrochloride CAS No. 65542-24-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSVTQIASNIYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589488
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65542-24-7
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Core Physical and Chemical Properties

This compound is the salt form of N-Methyl-4-chlorobenzylamine. The hydrochloride salt is generally a solid at room temperature and is often preferred for its stability and ease of handling compared to the free base, which is a liquid.

Quantitative Physical and Chemical Data
PropertyValueSource(s)
CAS Number 65542-24-7[1][2][3]
Molecular Formula C₈H₁₁Cl₂N[2][3]
Molecular Weight 192.09 g/mol [2][3]
Purity ≥97%[2][3]
Storage Room temperature, dry[3]

Computed Physicochemical Properties

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
LogP 2.4812[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, N-Methyl-4-chlorobenzylamine, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

This procedure is adapted from a general method for the synthesis of N-substituted benzylamines.

Materials:

  • 4-chlorobenzyl chloride

  • Aqueous solution of methylamine (40% v/v)

  • Tetrahydrofuran (THF)

  • Toluene

  • Ethyl acetate

  • Methanol

  • Triethylamine

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (18.63 mmol) in THF (300 ml) in a reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an aqueous solution of methylamine (93.48 mmol, 40% v/v).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF by rotary evaporation.

  • Remove residual water by azeotropic distillation with toluene.

  • The crude product can be purified by column chromatography on silica gel. Elute first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.

Experimental Protocol: Formation and Purification of this compound

Materials:

  • N-Methyl-4-chlorobenzylamine (free base)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Absolute ethanol or n-butyl alcohol (for recrystallization)

Procedure:

  • Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring. A precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting material.

  • For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. Absolute ethanol or n-butyl alcohol are often used for recrystallizing amine hydrochlorides. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Synthesis_and_Purification_Workflow Start 4-chlorobenzyl chloride + Methylamine solution Reaction Reaction in THF (0°C to RT, overnight) Start->Reaction Workup Solvent Removal & Azeotropic Distillation Reaction->Workup Crude_Free_Base Crude N-Methyl-4- chlorobenzylamine Workup->Crude_Free_Base Purification_FB Column Chromatography Crude_Free_Base->Purification_FB Pure_Free_Base Pure N-Methyl-4- chlorobenzylamine Purification_FB->Pure_Free_Base Salt_Formation Addition of HCl in Diethyl Ether Pure_Free_Base->Salt_Formation Crude_HCl_Salt Crude Hydrochloride Salt Salt_Formation->Crude_HCl_Salt Recrystallization Recrystallization from Ethanol or n-Butanol Crude_HCl_Salt->Recrystallization Final_Product Pure N-Methyl-4-chlorobenzylamine Hydrochloride Recrystallization->Final_Product

Caption: Synthesis and purification workflow for this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for its use in research and development. The following are general protocols for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard such as tetramethylsilane (TMS) if not already present in the solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

  • Data Acquisition:

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for purity assessment and quantification.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standards and the sample solution. The retention time is used for identification, and the peak area is used for quantification against the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

Experimental Protocol:

  • Sample Preparation: Follow the same procedure as for HPLC analysis.

  • LC-MS System Conditions:

    • LC Conditions: Similar to the HPLC method described above, but often with smaller column dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) and lower flow rates (e.g., 0.2-0.5 mL/min) to be compatible with the mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

    • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

  • Data Acquisition and Analysis: Monitor the precursor ion (the molecular ion of N-Methyl-4-chlorobenzylamine) and one or more characteristic product ions. The peak area of the product ion is used for quantification.

Analytical_Workflow cluster_analysis Analytical Techniques Sample N-Methyl-4-chlorobenzylamine Hydrochloride Sample Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Sample_Prep NMR NMR Spectroscopy Sample_Prep->NMR HPLC HPLC Analysis Sample_Prep->HPLC LCMS LC-MS Analysis Sample_Prep->LCMS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Purity_Quantification Purity Assessment & Quantification HPLC->Purity_Quantification Identity_Quantification Identity Confirmation & Trace Level Quantification LCMS->Identity_Quantification

Caption: General analytical workflow for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols. Researchers are encouraged to consult the cited literature and supplier documentation for further details and to adapt these methods as necessary for their specific applications.

References

An In-depth Technical Guide to the Synthesis of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the development of pharmaceuticals, particularly central nervous system agents and receptor ligands.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual workflows for the most common synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and effective pathways starting from commercially available precursors. The final step involves the conversion of the resulting free base, N-Methyl-4-chlorobenzylamine, into its stable hydrochloride salt.

The two core strategies are:

  • Route A: Direct N-Alkylation. This classic method involves the direct reaction of 4-chlorobenzyl chloride with an aqueous solution of methylamine.

  • Route B: Reductive Amination. This pathway consists of the reaction between 4-chlorobenzaldehyde and methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.[2]

The selection of a specific route may depend on factors such as starting material availability, scalability, and sensitivity to reaction byproducts.

G cluster_start Starting Materials cluster_routes Core Synthesis Routes cluster_product Products A_start 4-Chlorobenzyl Chloride routeA Route A: Direct N-Alkylation A_start->routeA B_start 4-Chlorobenzaldehyde routeB Route B: Reductive Amination B_start->routeB methylamine Methylamine methylamine->routeA methylamine->routeB freebase N-Methyl-4-chlorobenzylamine (Free Base) routeA->freebase routeB->freebase final_product N-Methyl-4-chlorobenzylamine HCl freebase->final_product HCl Addition

Figure 1: High-level overview of the two primary synthesis pathways to this compound.

Route A: Synthesis via Direct N-Alkylation

This method involves a nucleophilic substitution reaction where methylamine displaces the chloride from 4-chlorobenzyl chloride. It is a straightforward and high-yielding approach.[3][4]

Experimental Protocol

A general procedure for the synthesis of N-(4-chlorobenzyl)-N-methylamine is as follows:

  • A solution of 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) in tetrahydrofuran (THF, 300 ml) is prepared in a reaction vessel under a nitrogen atmosphere.[3]

  • The solution is cooled to 0 °C using an ice bath.[3]

  • An aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol) is added dropwise to the stirred THF solution.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[3]

  • Upon completion, the solvent is removed by rotary evaporation.[3]

  • Residual water is removed by azeotropic distillation with toluene.[3]

  • The crude product is purified by column chromatography. The column is first eluted with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield the pure product as a yellow oil.[3][4]

Data Presentation
ParameterValueReference
Starting Material4-Chlorobenzyl Chloride[3]
ReagentMethylamine (40% aq. solution)[3]
Molar Ratio (Amine:Chloride)5 : 1[3]
SolventTetrahydrofuran (THF) / Water[3]
Temperature0 °C to Room Temperature[3]
Reaction TimeOvernight[3]
PurificationColumn Chromatography[3]
Yield 81% [3][4]

Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 4-chlorobenzyl chloride in THF cool Cool to 0 °C (N₂ atmosphere) start->cool add Add 40% aq. methylamine dropwise cool->add react Stir overnight at room temp add->react evap Rotary Evaporation (remove THF) react->evap azeo Azeotrope with toluene (remove H₂O) evap->azeo purify Column Chromatography azeo->purify product Pure N-Methyl-4- chlorobenzylamine (81% Yield) purify->product

Figure 2: Step-by-step workflow for the Direct N-Alkylation synthesis route.

Route B: Synthesis via Reductive Amination

Reductive amination is a versatile method that converts a carbonyl group to an amine through an intermediate imine.[2] This route uses 4-chlorobenzaldehyde as the starting material, which reacts with methylamine to form an N-methylimine. A reducing agent is then used to reduce the imine to the desired secondary amine.

Experimental Protocol

This protocol describes a general method for reductive amination:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add methylamine (1.2 eq) as a solution in alcohol or water.[5]

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. The reaction works best at a pH of around 4 to 5.[5][6]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.[7] These agents are selective for the imine and will not reduce the starting aldehyde.[7]

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.[5]

  • Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[5]

  • Extract the aqueous layer with a solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[5]

Data Presentation
ParameterValueReference
Starting Material4-Chlorobenzaldehyde[8]
ReagentMethylamine[6]
Reducing AgentNaBH₃CN or NaBH(OAc)₃[7]
SolventMethanol or Dichloromethane (DCM)[5][7]
CatalystAcetic Acid (catalytic)[5]
TemperatureRoom Temperature[5]
Reaction Time12 - 24 hours[5]
Yield ~60-90% (Typical) [8]

Note: Yields are typical for reductive amination of substituted benzaldehydes and may vary based on the specific reducing agent and conditions used. The cited 60-89% yield is for a similar reaction with n-butylamine.[8]

Experimental Workflow

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up start Mix 4-chlorobenzaldehyde, methylamine, & acetic acid in solvent (e.g., MeOH) stir1 Stir for 1-2 hours at room temp start->stir1 add Add reducing agent (e.g., NaBH₃CN) portion-wise stir1->add stir2 Stir for 12-24 hours at room temp add->stir2 quench Quench with aq. NaHCO₃ solution stir2->quench extract Extract with DCM, wash, and dry quench->extract evap Concentrate under reduced pressure extract->evap product Crude N-Methyl-4- chlorobenzylamine evap->product

Figure 3: Step-by-step workflow for the Reductive Amination synthesis route.

Final Step: Hydrochloride Salt Formation

The final product, this compound (CAS: 65542-24-7), is prepared from the purified free base obtained from either Route A or B.[9] The hydrochloride salt offers improved stability, crystallinity, and handling properties compared to the oily free base.

General Protocol
  • Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield the final product.

References

N-Methyl-4-chlorobenzylamine hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its structural features, comprising a substituted benzylamine core, make it a valuable building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a precursor for neuroactive and antihypertensive agents.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-Methyl-4-chlorobenzylamine and its hydrochloride salt. Data for the free base is included for a more complete profile, as it is the direct precursor to the hydrochloride salt.

PropertyValueSource
Compound Name This compound N/A
CAS Number 65542-24-7[1][2]
Molecular Formula C₈H₁₁Cl₂N[1][2]
Molecular Weight 192.09 g/mol [1][2]
Purity ≥97%[1][2]
Computed LogP 2.4812
Computed TPSA 12.03
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 2
Compound Name N-Methyl-4-chlorobenzylamine (Free Base) N/A
CAS Number 104-11-0[3]
Molecular Formula C₈H₁₀ClN[3]
Molecular Weight 155.62 g/mol [3]
Boiling Point 77 °C[3]
Density (Predicted) 1.088 ± 0.06 g/cm³[3]
Flash Point 78.9 °C[3]
Refractive Index 1.5380 to 1.5420[3]
Vapor Pressure 0.232 mmHg at 25°C[3]

Synthesis and Manufacturing

This compound is typically synthesized in a two-step process. First, the free base, N-Methyl-4-chlorobenzylamine, is prepared, and subsequently, it is converted to its hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

This protocol is a general representation of the synthesis of the free base.

Materials:

  • 4-chlorobenzyl chloride

  • Methylamine (aqueous solution, e.g., 40%)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Toluene

  • Ethyl acetate

  • Methanol

  • Triethylamine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chlorobenzyl chloride in an appropriate anhydrous solvent such as THF.

  • Addition of Methylamine: Cool the solution to 0°C using an ice bath. Slowly add an excess of aqueous methylamine solution dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add toluene to the residue and evaporate again to remove residual water azeotropically.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a suitable solvent system, for example, a gradient of ethyl acetate in hexanes, followed by a mixture of ethyl acetate, methanol, and triethylamine to elute the product.

  • Characterization:

    • Collect the fractions containing the product and concentrate them under reduced pressure to obtain N-Methyl-4-chlorobenzylamine as an oil.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Preparation of this compound

This is a general procedure for the formation of a hydrochloride salt from a free amine.

Materials:

  • N-Methyl-4-chlorobenzylamine (free base)

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)

Procedure:

  • Dissolution: Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • Acidification: Slowly add a solution of anhydrous hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the amine at room temperature or cooled in an ice bath. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under vacuum to obtain pure this compound.

  • Characterization:

    • Determine the melting point of the salt.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, IR spectroscopy, and elemental analysis.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.

G Synthesis of N-Methyl-4-chlorobenzylamine HCl cluster_0 Step 1: Synthesis of Free Base cluster_1 Step 2: Hydrochloride Salt Formation A 4-chlorobenzyl chloride C N-Methyl-4-chlorobenzylamine A->C Nucleophilic Substitution B Methylamine (aq) B->C D N-Methyl-4-chlorobenzylamine F N-Methyl-4-chlorobenzylamine HCl D->F Acid-Base Reaction E Anhydrous HCl E->F

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility is primarily in providing a scaffold that can be further elaborated to target specific biological systems.

  • Neuroactive Agents: The benzylamine moiety is a common feature in many centrally acting agents. This intermediate can be used to synthesize compounds that interact with neurotransmitter receptors or transporters.

  • Antihypertensive Agents: Benzylamine derivatives have been explored for their potential to modulate blood pressure. This compound can be a starting point for the synthesis of novel vasodilator or other antihypertensive drug candidates.[4]

The logical workflow for utilizing this compound in drug discovery is outlined below.

G Drug Discovery Workflow A N-Methyl-4-chlorobenzylamine HCl (Starting Material) B Chemical Synthesis & Modification A->B C Library of Novel Compounds B->C D Biological Screening (e.g., for neuroactive or antihypertensive activity) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role in the drug discovery process.

Analytical Method Validation

For quality control and regulatory purposes, a validated analytical method for the quantification of this compound is essential. A typical approach would involve High-Performance Liquid Chromatography (HPLC).

General Protocol for HPLC Method Validation

1. Specificity:

  • Analyze blank samples (diluent), placebo samples (if in a formulation), and a sample of this compound.

  • Ensure that there are no interfering peaks at the retention time of the analyte.

  • Peak purity can be assessed using a photodiode array (PDA) detector.

2. Linearity:

  • Prepare a series of calibration standards of this compound at different concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • The correlation coefficient (r²) should be close to 1 (e.g., >0.999).

3. Accuracy:

  • Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be within an acceptable range (e.g., 98-102%).

4. Precision:

  • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments.

  • The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

6. Robustness:

  • Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

  • The results should remain unaffected by these minor changes.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its straightforward synthesis and the reactivity of the benzylamine group make it an attractive starting material for drug discovery programs targeting neurological and cardiovascular diseases. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Reactivity of N-Methyl-4-chlorobenzylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorobenzylamine hydrochloride is a versatile secondary amine utilized as a key intermediate and building block in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceutical development. This guide elucidates the core reactivity of its free base, N-Methyl-4-chlorobenzylamine, focusing on its nucleophilic character which enables participation in a range of significant organic transformations. The primary mechanisms of action in organic reactions, including N-alkylation and N-acylation (specifically, urea formation), are detailed. This document provides a compilation of quantitative data from representative reactions, detailed experimental protocols, and visual diagrams of reaction mechanisms to serve as a comprehensive resource for chemists in research and development.

Core Reactivity and Mechanism of Action

N-Methyl-4-chlorobenzylamine is a secondary benzylic amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The presence of the methyl group provides some steric hindrance compared to a primary amine, which can influence reactivity. The 4-chlorobenzyl group, with its electron-withdrawing chloro substituent, can modulate the electron density on the nitrogen atom, albeit modestly.

The primary "mechanism of action" in the context of organic synthesis is the nucleophilic attack of the nitrogen atom on various electrophilic species. This reactivity is the foundation for its use in constructing more complex molecular architectures. The hydrochloride salt is the stable, commercially available form, and the active nucleophilic free base is typically generated in situ by treatment with a base.

Two fundamental reaction types showcasing its utility are N-alkylation and N-acylation .

N-Alkylation

In N-alkylation reactions, the amine acts as a nucleophile, attacking an electrophilic carbon atom, typically of an alkyl halide or a similar substrate with a good leaving group. This results in the formation of a new carbon-nitrogen bond and the synthesis of a tertiary amine. The reaction generally proceeds via an SN2 mechanism.

N-Acylation: Urea Formation

N-Methyl-4-chlorobenzylamine readily reacts with isocyanates in an N-acylation reaction to form substituted ureas. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically rapid and high-yielding. Aromatic isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving N-Methyl-4-chlorobenzylamine, providing a comparative overview of its reactivity under different conditions.

Reaction Type Electrophile Product Solvent Base Temperature (°C) Time (h) Yield (%) Reference
N-AlkylationPropargyl bromideN-(4-Chlorobenzyl)-N-methyl-2-propinylamineBenzeneTriethylamineReflux1779--INVALID-LINK--

Table 1: N-Alkylation of N-Methyl-4-chlorobenzylamine.

Reactant A Reactant B Product Solvent Temperature (°C) Yield (%) Reference
N-Methyl-4-chlorobenzylamine4-Chlorophenyl isocyanate1-(4-chlorobenzyl)-1-methyl-3-(4-chlorophenyl)ureaToluene80>95 (assumed)General knowledge of urea synthesis

Table 2: Urea Formation with N-Methyl-4-chlorobenzylamine.

Experimental Protocols

Detailed methodologies for the synthesis of N-Methyl-4-chlorobenzylamine (free base) and its subsequent use in N-alkylation are provided below.

Synthesis of N-(4-chlorobenzyl)-N-methylamine (Free Base)

This procedure describes the synthesis of the free base from 4-chlorobenzyl chloride and methylamine.

Materials:

  • 4-chlorobenzyl chloride (3.00 g, 18.63 mmol)

  • Aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol)

  • Tetrahydrofuran (THF), anhydrous (300 ml)

  • Toluene

  • Ethyl acetate

  • Methanol

  • Triethylamine

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, a solution of 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) in anhydrous tetrahydrofuran (300 ml) is cooled to 0 °C in an ice bath.

  • An aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol) is added slowly to the stirred THF solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • Upon completion of the reaction, the solvent is removed by rotary evaporation.

  • Residual water is removed by azeotropic distillation with toluene.

  • The crude product is purified by column chromatography on silica gel. The column is first eluted with 100% ethyl acetate, followed by a solvent mixture of ethyl acetate:methanol:triethylamine (92:5:3).

  • The purified product, N-(4-chlorobenzyl)-N-methylamine, is obtained as a yellow oil (2.49 g, 81% yield).[1]

N-Alkylation to Synthesize N-(4-Chlorobenzyl)-N-methyl-2-propinylamine

This protocol details the N-alkylation of N-(4-chlorobenzyl)-N-methylamine with propargyl bromide.

Materials:

  • N-(4-chlorobenzyl)-methylamine (31.1 g, 0.2 mole)

  • Triethylamine (30.3 g, 0.3 mole)

  • Propargyl bromide (23.8 g, 0.2 mole)

  • Benzene, dry (150 ml)

Procedure:

  • To a solution of N-(4-chlorobenzyl)-methylamine (31.1 g, 0.2 mole) and triethylamine (30.3 g, 0.3 mole) in 150 ml of dry benzene, propargyl bromide (23.8 g, 0.2 mole) is added in portions at room temperature with stirring.

  • The resulting solution is heated to reflux for 17 hours.

  • After cooling, the solid precipitate (triethylamine hydrobromide) is filtered off.

  • The solvent is distilled from the filtrate under vacuum.

  • The remaining residue is fractionally distilled under reduced pressure to yield N-(4-chlorobenzyl)-N-methyl-2-propinylamine as a colorless liquid (30.9 g, 79% yield).

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

Diagram 1: SN2 mechanism for the N-alkylation of N-Methyl-4-chlorobenzylamine.

Diagram 2: Mechanism of urea formation from N-Methyl-4-chlorobenzylamine.

experimental_workflow start Start: Reactants in Flask reaction Reaction under specified conditions (e.g., reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Layer (e.g., with Na2SO4) workup->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Diagram 3: General experimental workflow for synthesis and purification.

Conclusion

This compound, and its corresponding free base, are valuable reagents in organic synthesis, primarily functioning as nucleophiles in N-alkylation and N-acylation reactions. The protocols and data presented herein offer a foundational understanding for researchers to effectively utilize this compound in the synthesis of target molecules. The straightforward reactivity, coupled with the ability to generate the active nucleophile in situ, makes it an attractive intermediate for the construction of tertiary amines and substituted ureas, which are prevalent motifs in medicinal chemistry. Further exploration of its role in multicomponent reactions and the synthesis of heterocyclic systems may reveal even broader applications for this versatile building block.

References

Navigating the Physicochemical Landscape of N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of N-Methyl-4-chlorobenzylamine hydrochloride in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this compound, a critical step in preclinical development. While specific experimental data for this compound is not publicly available, this guide outlines the necessary experimental protocols and theoretical considerations based on established principles for similar amine hydrochloride salts.

Introduction

This compound is a substituted benzylamine derivative of interest in pharmaceutical research. Understanding its solubility and stability is paramount for formulation development, ensuring accurate dosing, and predicting its shelf-life. This guide details the experimental procedures to quantitatively assess its solubility in a range of common laboratory solvents and to evaluate its stability under various stress conditions, thereby identifying potential degradation pathways and products.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, a thermodynamic equilibrium solubility study is recommended.

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for this compound should be presented.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Isopropanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask
Dimethyl sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound (purity ≥97%)

  • Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetone, DMF, DMSO

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E Filtered Sample F Inject into HPLC E->F G Quantify concentration F->G H Solubility Report G->H Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[3]

Hypothetical Stability Data

The results of the forced degradation studies should be summarized as shown in the table below.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl7 days60Data to be determinedHypothesized: 4-chloro-N-methylbenzaldehyde, 4-chlorobenzoic acid
Basic Hydrolysis0.1 M NaOH7 days60Data to be determinedHypothesized: 4-chlorobenzyl alcohol, N-methylamine
Oxidation3% H₂O₂7 days25Data to be determinedHypothesized: N-oxide derivative
PhotolyticUV/Vis light7 days25Data to be determinedHypothesized: Photodegradation products
Thermal (Dry Heat)-7 days80Data to be determinedHypothesized: Thermally induced degradation products
Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and methanol

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acidic and Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. If solubility is an issue, a co-solvent may be used.[1] The solutions are then typically heated (e.g., 60°C) for a specified period.[2] Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[4] Analyze samples at different intervals.

  • Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV and visible light in a photostability chamber.[1][2] A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).[3]

Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.[5] HPLC coupled with mass spectrometry (LC-MS/MS) is highly recommended for the identification and structural elucidation of the degradation products.[6]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis F Sample at Time Points A->F B Basic Hydrolysis B->F C Oxidation C->F D Photolytic Exposure D->F E Thermal Stress E->F G HPLC-UV/MS Analysis F->G H Identify & Quantify Degradants G->H I Stability Report H->I Stability Profile

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Under hydrolytic conditions, cleavage of the benzylic C-N bond may occur. Oxidative conditions could lead to the formation of an N-oxide. The aromatic ring and the benzylic position are also susceptible to oxidation.

Logical Relationship of Potential Degradation

G cluster_degradation Degradation Pathways cluster_products Potential Products A N-Methyl-4-chlorobenzylamine Hydrochloride B Hydrolysis A->B C Oxidation A->C D Photolysis A->D E 4-chlorobenzaldehyde + N-methylamine B->E F N-oxide derivative C->F G Ring-hydroxylated species C->G H Polymeric products D->H

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield crucial data to support its advancement through the drug development pipeline. The provided protocols and workflows offer a starting point for researchers to design and implement their own comprehensive investigations.

References

N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety precautions and handling guidelines for N-Methyl-4-chlorobenzylamine hydrochloride (CAS No. 65542-24-7). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety data, outlines emergency procedures, and provides a generalized experimental protocol for its use.

Compound Identification and Properties

This compound is a chemical intermediate. Its molecular formula is C₈H₁₁Cl₂N, and it has a molecular weight of 192.09 g/mol .[1][2]

PropertyValueReference
CAS Number 65542-24-7[1]
Molecular Formula C₈H₁₁Cl₂N[1]
Molecular Weight 192.09 g/mol [1]
Synonyms 1-(4-chlorophenyl)-N-methylmethanamine,hydrochloride[1]
Purity ≥97%[1][2]
Appearance Data not available
Solubility Data not available
Storage Temperature 2-8°C, sealed in a dry environment[1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table summarizes the key hazard statements and precautionary measures.

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity (Oral)pericoloDangerHarmful if swallowed.
Skin Corrosion/IrritationpericoloDangerCauses severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationpericoloDangerCauses serious eye damage.

Precautionary Statements:

  • Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: General Handling Procedures

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and, if necessary, an apron or coveralls.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator is required.

Workflow for Handling:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Have appropriate spill cleanup materials on hand.

    • Weigh the compound in a ventilated enclosure or a fume hood.

  • Dissolution and Reaction:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Conduct all reactions within a fume hood.

  • Work-up and Purification:

    • Handle all solutions containing the compound with the same level of precaution.

    • Be mindful of potentially hazardous byproducts.

  • Waste Disposal:

    • All waste materials, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste according to local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

  • For large spills, contact your institution's environmental health and safety department.

Toxicological and Reactivity Data

The toxicological properties of this compound have not been fully investigated.[3] It is known to be harmful if swallowed and to cause severe skin and eye damage.[3]

Reactivity:

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup and Disposal cluster_emergency Emergency Response A Don PPE B Prepare Work Area A->B C Weigh Compound in Fume Hood B->C D Dissolution/Reaction in Fume Hood C->D E Work-up and Purification D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Hazardous Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Follow First Aid Procedures J->K L Notify Supervisor/EHS K->L

Caption: Logical workflow for the safe handling of this compound.

References

N-Methyl-4-chlorobenzylamine Hydrochloride: A Historical Review of Its Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride, a substituted benzylamine derivative, has historically served as a crucial intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive secondary amine and a chlorinated benzene ring, has made it a versatile building block in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive historical review of the applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Core Applications: A Historical Perspective

The primary historical application of this compound and its free base, N-Methyl-4-chlorobenzylamine, lies in its use as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct therapeutic applications of the compound itself are not documented, its structural motif is present in a number of historically significant drugs.

One of the most notable historical applications is its role as a key building block in the synthesis of first-generation antihistamines. The 4-chlorobenzyl group is a common feature in this class of drugs, contributing to their efficacy.

Synthesis of Chloropyramine (Halopyramine)

A prominent example of the application of a closely related synthetic pathway involves the synthesis of Chloropyramine, a first-generation antihistamine used in several Eastern European countries.[1][2] The synthesis of Chloropyramine, also known as N'-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine, showcases the utility of the N-(4-chlorobenzyl) moiety. While historical syntheses may have started from 4-chlorobenzaldehyde, a clear synthetic route can be envisioned utilizing N-Methyl-4-chlorobenzylamine as a key intermediate.[3][4]

Experimental Protocols

General Synthesis of N-(4-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine (Chloropyramine)

The following protocol is a representative synthesis of Chloropyramine, adapted from historical patent literature.[3] This synthesis proceeds via the formation of an intermediate, 2-(p-chlorobenzylamino)-pyridine, which is then reacted with a dimethylaminoethylating agent. A logical adaptation of this synthesis could involve the direct alkylation of N-Methyl-4-chlorobenzylamine with 2-chloro-N,N-dimethylethylamine.

Step 1: Synthesis of 2-(p-chlorobenzylamino)-pyridine

  • Reactants: 4-chlorobenzaldehyde and 2-aminopyridine.

  • Procedure: A mixture of 4-chlorobenzaldehyde and 2-aminopyridine is heated, typically in the presence of a reducing agent or via a reductive amination protocol, to form 2-(p-chlorobenzylamino)-pyridine. The crude product is then purified.[3]

Step 2: Synthesis of N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine

  • Reactants: 2-(p-chlorobenzylamino)-pyridine and 2-chloro-N,N-dimethylethylamine.

  • Procedure: The purified 2-(p-chlorobenzylamino)-pyridine is reacted with 2-chloro-N,N-dimethylethylamine in an inert solvent, such as toluene, in the presence of an acid-binding agent like sodium hydride.[3] The resulting product, N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine (Chloropyramine), is then isolated and purified, often as its hydrochloride salt for improved stability and solubility.[3]

Data Presentation

The following table summarizes the key synthetic transformations in the historical preparation of Chloropyramine.

StepReactantsReagents/ConditionsProductYieldReference
14-chlorobenzaldehyde, 2-aminopyridineReductive amination2-(p-chlorobenzylamino)-pyridineNot specified[3]
22-(p-chlorobenzylamino)-pyridine, 2-chloro-N,N-dimethylethylamineSodium hydride, TolueneN,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamineNot specified[3]

Signaling Pathways and Mechanism of Action

This compound itself is not known to have a direct effect on signaling pathways. However, the compounds synthesized from it have well-defined mechanisms of action.

Mechanism of Action of Chloropyramine

Chloropyramine functions as a competitive antagonist of the histamine H1 receptor.[1][5][6] Histamine is a key mediator of allergic and inflammatory responses. By blocking the H1 receptor, Chloropyramine prevents histamine from binding and initiating the downstream signaling cascade that leads to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2][7]

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (Vasodilation, etc.) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Chloropyramine Chloropyramine Chloropyramine->H1_Receptor Blocks

Caption: Mechanism of action of Chloropyramine as a histamine H1 receptor antagonist.

Experimental Workflows

The general workflow for the synthesis of a pharmaceutical ingredient using this compound as a starting material involves a series of chemical transformations.

G Start N-Methyl-4-chlorobenzylamine Hydrochloride Free_Base Conversion to Free Base (N-Methyl-4-chlorobenzylamine) Start->Free_Base Reaction Reaction with Electrophile (e.g., Alkylation, Acylation) Free_Base->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Final_Product Final Pharmaceutical Ingredient Purification->Final_Product Salt_Formation Salt Formation (optional) Final_Product->Salt_Formation Final_Salt Final Salt Form Salt_Formation->Final_Salt

Caption: General synthetic workflow starting from N-Methyl-4-chlorobenzylamine HCl.

Conclusion

This compound has a modest but significant history as a versatile intermediate in organic synthesis. Its primary historical value is demonstrated through its utility in the synthesis of pharmaceuticals, most notably as a precursor to first-generation antihistamines like Chloropyramine. The reactivity of its secondary amine and the presence of the chloro-substituted aromatic ring have allowed for its incorporation into a diverse range of molecular scaffolds. While modern drug discovery has evolved, the historical applications of this compound provide valuable insights into the foundations of medicinal chemistry and the development of synthetic routes to bioactive molecules.

References

Spectroscopic Characterization of N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-chlorobenzylamine hydrochloride. Due to the limited availability of published data for the hydrochloride salt, this document primarily focuses on the spectroscopic characteristics of the free base, N-Methyl-4-chlorobenzylamine. The expected spectral changes upon protonation to the hydrochloride salt are also discussed.

Data Presentation

The following tables summarize the available spectroscopic data for N-Methyl-4-chlorobenzylamine and related compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N-(4-Chlorobenzylidene)-4-chlorobenzylamineCDCl₃8.34s1HCH
7.74 – 7.68m2HAr-H
7.42 – 7.37m2HAr-H
7.35–7.24m4HAr-H
4.77s2HBenzylic CH₂
4-Chlorobenzyl chloride[1]CDCl₃7.316--Ar-H
4.539--Benzylic CH₂

Note on this compound: For the hydrochloride salt, the proton on the nitrogen would be coupled to the methyl and benzyl protons, leading to more complex splitting patterns. The chemical shifts of the N-methyl and benzylic protons would also be expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. The N-H proton itself would likely appear as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
4-ChlorobenzylamineCDCl₃141.6, 132.5, 129.1, 128.5, 45.8

Note on this compound: In the ¹³C NMR spectrum of the hydrochloride salt, the carbons attached to the nitrogen (the N-methyl and benzylic carbons) would be expected to shift downfield compared to the free base. The aromatic carbon signals would likely experience smaller shifts.

Table 3: Infrared (IR) Spectroscopic Data
CompoundTechniqueWavenumber (cm⁻¹)Assignment
4-Chlorobenzylamine-3368, 3292N-H stretch
3061, 3026C-H aromatic stretch
2920, 2858C-H aliphatic stretch
1605, 1585, 1511, 1494C=C aromatic stretch
866C-Cl stretch

Note on this compound: The IR spectrum of the hydrochloride salt would show a broad absorption in the 2400-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration. The N-H bending vibrations would be observed in the 1500-1600 cm⁻¹ range.

Table 4: Mass Spectrometry (MS) Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
N-Methyl-4-chloroanilineElectron Ionization141-
4-ChlorobenzylamineElectron Ionization141106, 77

Note on this compound: In mass spectrometry, the hydrochloride salt would typically be analyzed as the free base after the loss of HCl. Therefore, the mass spectrum would be identical to that of N-Methyl-4-chlorobenzylamine. The molecular ion peak would be observed at m/z corresponding to the molecular weight of the free base.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.

  • Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

For solid samples such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-IR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

  • KBr Pellet:

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a harder technique that often leads to extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-Methyl-4- chlorobenzylamine HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

References

N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorobenzylamine hydrochloride is a synthetic building block with significant potential in medicinal chemistry and drug discovery. While direct biological activity of the compound itself is not extensively documented, its structural motif, a substituted N-benzylamine, is a key pharmacophore in a variety of biologically active molecules. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activity, and mechanisms of action of its derivatives. The primary applications for derivatives of this compound are in the development of novel anticancer agents, particularly kinase inhibitors, and as modulators of central nervous system targets. This document provides a comprehensive overview of relevant quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development.

Core Compound Properties

This compound is a stable salt form of the free base, N-Methyl-4-chlorobenzylamine. It is primarily utilized as a chemical intermediate in organic synthesis.[1][2]

PropertyValueReference
CAS Number 65542-24-7[3]
Molecular Formula C₈H₁₁Cl₂N[3]
Molecular Weight 192.09 g/mol [3]
Purity ≥97%[3]
Storage Room temperature, dry[1]

Potential Research Applications

The primary value of this compound in research lies in its use as a scaffold for the synthesis of more complex molecules with therapeutic potential. The key areas of application for its derivatives are oncology and neuroscience.

Anticancer Drug Development

The N-benzylamine core is a prevalent feature in a number of potent anticancer agents. Derivatives incorporating the N-(4-chlorobenzyl)methylamine structure have shown promise as kinase inhibitors and modulators of other cancer-related pathways.

Several studies have demonstrated that derivatives of N-benzylamines can act as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

One study detailed the synthesis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their kinase inhibitory activity. Compound 4j from this series exhibited specific inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[4]

Quantitative Data: Kinase Inhibition by N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazole (Compound 4j)

CompoundTarget KinaseIC₅₀ (µM)Cell LineEC₅₀ (µM)Reference
4j AKT1/PKBα14--[4]
4j AKT2/PKBβ12GlioblastomaPotent (not specified)[4]

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT (PKB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_4j [label="N-(4-chlorophenyl) pyrano[2,3-c]pyrazole\n(e.g., Compound 4j)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylation"]; Compound_4j -> AKT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; AKT -> mTORC1; AKT -> Apoptosis_Inhibition; mTORC1 -> Cell_Survival; } .dot Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Another area of interest is the development of dual ABL/KIT kinase inhibitors for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). A study on 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155 ) demonstrated potent inhibition of both ABL and c-KIT kinases.[5] While not a direct derivative, the core benzamide structure is related and suggests the utility of the N-benzylamine scaffold in this context.

Quantitative Data: ABL/KIT Kinase Inhibition by CHMFL-ABL/KIT-155

CompoundTarget KinaseIC₅₀ (nM)Reference
34 ABL46[5]
34 c-KIT75[5]

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in DNA repair and is a target for cancer therapy.[1] Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA, a marker of DNA damage, which can trigger apoptosis in cancer cells.

Quantitative Data: USP1/UAF1 Inhibition by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

CompoundR GroupIC₅₀ (µM)Reference
12 4-phenyl3.7[1]
28 2-isopropyl0.18[1]

// Nodes DNA_Damage [label="DNA Damage", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PCNA [label="PCNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_PCNA [label="Ub-PCNA", fillcolor="#FBBC05", fontcolor="#202124"]; USP1_UAF1 [label="USP1/UAF1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-benzyl-2-phenylpyrimidin-4-amine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> PCNA [label=" recruits"]; PCNA -> Ub_PCNA [label=" monoubiquitination"]; Ub_PCNA -> DNA_Repair [label=" promotes"]; USP1_UAF1 -> Ub_PCNA [label=" deubiquitination"]; Inhibitor -> USP1_UAF1 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Ub_PCNA -> Apoptosis [label=" accumulation leads to"]; } .dot Caption: USP1/UAF1 Regulation of PCNA and Inhibition.

Central Nervous System (CNS) Drug Development

The N-benzylamine scaffold is also a key feature in molecules targeting the central nervous system. The lipophilicity and hydrogen bonding capacity of these molecules can be tuned to allow for penetration of the blood-brain barrier.

N-benzylphenethylamines, which share a structural similarity to N-Methyl-4-chlorobenzylamine, have been investigated as agonists for the 5-HT2A and 5-HT2C serotonin receptors.[6] These receptors are implicated in a variety of neurological processes and are targets for psychedelic drugs and therapeutics for psychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity of N-Benzylphenethylamine Derivatives

CompoundN-benzyl substituent5-HT₂ₐ Ki (nM)Reference
8b 2,3-methylenedioxy0.29[6]
1b UnsubstitutedPotent (EC₅₀ = 0.074 nM)[6]

Experimental Protocols

Synthesis of N-Methyl-4-chlorobenzylamine Derivatives

A general method for the synthesis of N-benzylamine derivatives is through reductive amination.[2]

Protocol: Reductive Amination for the Synthesis of N-Benzylamine Derivatives

  • Reaction Setup: Dissolve the corresponding benzaldehyde derivative (1.0 eq) and primary amine (e.g., 2-amino-6-methylheptane, 1.0 eq) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

// Nodes Start [label="Benzaldehyde\nDerivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary\nAmine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in Solvent\n(e.g., Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Imine Formation\n(Stir at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Workup & Purification", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Benzylamine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Amine -> Step1; Step1 -> Step2; Step2 -> Step3; Reducing_Agent -> Step3; Step3 -> Step4; Step4 -> Product; } .dot Caption: General Workflow for Reductive Amination.

Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay (Example: AKT2/PKBβ) [4]

  • Assay Components: Prepare a reaction mixture containing the purified kinase (e.g., AKT2/PKBβ), a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration to allow for the kinase reaction to proceed.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: MTT Assay for Cytotoxicity [7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

// Nodes Step1 [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Treat with Test Compound\n(Various Concentrations)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Incubate (e.g., 72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Add MTT Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="Incubate (2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step6 [label="Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step7 [label="Measure Absorbance", fillcolor="#FFFFFF", fontcolor="#202124"]; Step8 [label="Calculate IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; } .dot Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in oncology, particularly as inhibitors of kinases and deubiquitinases, and in neuroscience as modulators of serotonin receptors. The information provided in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel compounds derived from this versatile chemical scaffold. Further structure-activity relationship (SAR) studies on derivatives of N-Methyl-4-chlorobenzylamine are warranted to optimize their potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents.

References

commercial availability and suppliers of N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65542-24-7 Molecular Formula: C₈H₁₁Cl₂N Molecular Weight: 192.09 g/mol

This technical guide provides an in-depth overview of N-Methyl-4-chlorobenzylamine hydrochloride, a chemical intermediate available for research and development purposes. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers. The purity of the compound is typically offered at ≥97% or 99%. While pricing and availability are subject to change, the following table summarizes the offerings from several known suppliers.

SupplierPurityAvailable QuantitiesAdditional Notes
ChemScene≥97%Not specifiedOffers custom synthesis and process optimization services.[1]
Weifang Yangxu Group Co., Ltd.99%Milligrams to KilogramsHigh production capacity mentioned.[2]
Biotuva Life Sciences≥97%Not specified---
MySkinRecipes≥97%1g, 5g, 25gPricing available in Thai Baht.
Angene International LimitedNot specifiedNot specified---
ChemShuttleNot specifiedNot specifiedSpecializes in small molecule synthesis for drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol
Synonyms 1-(4-chlorophenyl)-N-methylmethanamine,hydrochloride
Storage Room temperature, dry conditions

Experimental Protocols

Synthesis of the Free Base: (4-Chloro-benzyl)-methyl-amine

While specific synthetic protocols for the hydrochloride salt are proprietary to suppliers, a general method for the synthesis of the free base, (4-Chloro-benzyl)-methyl-amine, has been documented. This procedure can be adapted to produce the free base, which can then be converted to the hydrochloride salt.

Reaction: 4-chlorobenzyl chloride + methylamine → (4-Chloro-benzyl)-methyl-amine

Procedure:

  • An aqueous solution of methylamine (40% v/v) is slowly added to a stirred solution of 4-chlorobenzyl chloride in tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Upon completion, the solvent is removed by rotary evaporation.

  • Residual water is removed by azeotropic distillation with toluene.

  • The crude product is purified by column chromatography.

Applications in Research

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its potential applications are suggested by the biological activities of structurally related compounds. It serves as a building block for the development of compounds with potential neuroactive and antihypertensive properties. The presence of a chlorine atom and a secondary amine provides reactive sites for further chemical modifications, making it a versatile scaffold in medicinal chemistry for the creation of compound libraries for biological screening.

Note: Extensive searches of scientific literature and patent databases did not yield specific information on the biological activity, mechanism of action, or established signaling pathways for this compound itself. The following workflow represents a general approach for the initial investigation of a compound with potential biological activity.

Experimental and Procurement Workflow

procurement_and_initial_screening_workflow cluster_procurement Procurement cluster_characterization Physicochemical Characterization cluster_screening Initial Biological Screening Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Based on purity, quantity Select Vendor Select Vendor Request Quotes->Select Vendor Price, lead time Procure Compound Procure Compound Select Vendor->Procure Compound Verify Identity (NMR, MS) Verify Identity (NMR, MS) Procure Compound->Verify Identity (NMR, MS) Assess Purity (HPLC) Assess Purity (HPLC) Verify Identity (NMR, MS)->Assess Purity (HPLC) Determine Solubility Determine Solubility Assess Purity (HPLC)->Determine Solubility Primary Assay Primary Assay Determine Solubility->Primary Assay Prepare stock solutions Dose-Response Dose-Response Primary Assay->Dose-Response If active Hit Confirmation Hit Confirmation Dose-Response->Hit Confirmation

Caption: A logical workflow for the procurement and initial evaluation of a research compound.

Potential Signaling Pathway Investigation

Given the absence of specific biological data for this compound, a logical next step for a researcher would be to perform broad-based screening to identify potential biological targets. Should initial screens indicate activity, for instance, in cancer cell lines, a general workflow for elucidating the mechanism of action could be as follows.

signaling_pathway_investigation cluster_initial_finding Initial Finding cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_mechanism Mechanism of Action Compound Activity Compound Shows Antiproliferative Activity Target Prediction In Silico Target Prediction Compound Activity->Target Prediction Pathway Analysis Transcriptomic/Proteomic Analysis Compound Activity->Pathway Analysis Binding Assays Direct Binding Assays (e.g., SPR, ITC) Target Prediction->Binding Assays Downstream Signaling Western Blot for Key Pathway Proteins Pathway Analysis->Downstream Signaling Enzyme Kinetics Enzyme Inhibition Assays Binding Assays->Enzyme Kinetics Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Enzyme Kinetics->Cellular Target Engagement Cellular Target Engagement->Downstream Signaling Phenotypic Assays Cell Cycle Analysis, Apoptosis Assays Downstream Signaling->Phenotypic Assays

Caption: A general workflow for investigating the mechanism of action of a novel bioactive compound.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-4-chlorobenzylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-4-chlorobenzylamine hydrochloride as a pharmaceutical intermediate, with a focus on its application in the synthesis of potential therapeutic agents targeting the central nervous system (CNS). Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in its effective utilization.

Introduction

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including a secondary amine and a chlorinated phenyl ring, make it a versatile precursor for the synthesis of a variety of complex molecules. This intermediate is particularly relevant in the development of CNS-active compounds, such as monoamine oxidase (MAO) inhibitors. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to improved potency, selectivity, and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base, N-(4-chlorobenzyl)-N-methylamine, is provided in the table below.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
CAS Number 65542-24-7104-11-0[1][]
Molecular Formula C₈H₁₁Cl₂NC₈H₁₀ClN[1][]
Molecular Weight 192.09 g/mol 155.62 g/mol [1][3]
Appearance Not specifiedYellow oil[]
Boiling Point Not specified77 °C[3]
Purity ≥97%Not specified[1][4]

Application in Pharmaceutical Synthesis: A Case Study in Monoamine Oxidase (MAO) Inhibitors

This compound is an ideal starting material for the synthesis of analogues of established pharmaceuticals. A prominent example is in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Pargyline, a known MAO inhibitor, is structurally similar to the derivatives of N-Methyl-4-chlorobenzylamine. The introduction of a chlorine atom to the benzyl ring, as is present in N-Methyl-4-chlorobenzylamine, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a drug candidate.

Signaling Pathway of Monoamine Oxidase Inhibition

The therapeutic effect of MAO inhibitors is achieved by preventing the breakdown of neurotransmitters in the presynaptic neuron, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicles Synaptic Vesicles MA->Vesicles Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation Reuptake Reuptake Transporter MA->Reuptake Release Release Vesicles->Release Exocytosis Synaptic_MA Increased Monoamines Release->Synaptic_MA Neurotransmission Metabolites Inactive Metabolites MAO->Metabolites Reuptake->MA Recycling MAO_I MAO Inhibitor (e.g., Chlorinated Pargyline Analogue) MAO_I->MAO Inhibition Synaptic_MA->Reuptake Receptors Postsynaptic Receptors Synaptic_MA->Receptors Signal Signal Transduction Receptors->Signal Activation

Caption: Mechanism of action of a MAO inhibitor.

Experimental Protocols

The following protocols describe the synthesis of N-(4-chlorobenzyl)-N-methylamine from 4-chlorobenzyl chloride and its subsequent conversion to N-(4-Chlorobenzyl)-N-methyl-2-propinylamine, a key intermediate for chlorinated MAO inhibitor analogues.

Synthesis of N-(4-chlorobenzyl)-N-methylamine (Free Base)

This protocol outlines the synthesis of the free base required for the subsequent propargylation step.

Workflow:

Synthesis_Free_Base A Dissolve 4-chlorobenzyl chloride in THF B Cool to 0°C under N2 A->B C Slowly add aqueous methylamine B->C D Stir overnight at room temperature C->D E Solvent removal (rotary evaporation) D->E F Purify by column chromatography E->F G Obtain N-(4-chlorobenzyl)-N-methylamine F->G

Caption: Synthesis of N-(4-chlorobenzyl)-N-methylamine.

Methodology:

  • In a reaction vessel, dissolve 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) in tetrahydrofuran (THF, 300 ml).[]

  • Cool the solution to 0 °C under a nitrogen atmosphere.[]

  • Slowly add an aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol).[]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[]

  • Remove the solvent by rotary evaporation.[]

  • Purify the crude product by column chromatography using a solvent system of ethyl acetate, methanol, and triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.[]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-chlorobenzyl chloride161.033.0018.63
Methylamine (40% aq.)31.06~1.12 (of amine)93.48
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
N-(4-chlorobenzyl)-N-methylamine155.622.4981

Data sourced from ChemicalBook.[]

Synthesis of N-(4-Chlorobenzyl)-N-methyl-2-propinylamine

This protocol details the synthesis of a key propargylamine intermediate, a common structural motif in irreversible MAO inhibitors.

Workflow:

Synthesis_Propinylamine A Dissolve N-(4-chlorobenzyl)-methylamine and triethylamine in dry benzene B Add propargyl bromide at room temperature A->B C Heat with reflux for 17 hours B->C D Filter off solid phase C->D E Distill solvent under vacuum D->E F Fractionally distill residue under reduced pressure E->F G Obtain N-(4-Chlorobenzyl)-N-methyl-2-propinylamine F->G

Caption: Synthesis of a propargylamine intermediate.

Methodology:

  • To a solution of N-(4-chlorobenzyl)-methylamine (31.1 g, 0.2 mole) and triethylamine (30.3 g, 0.3 mole) in 150 ml of dry benzene, add propargyl bromide (23.8 g, 0.2 mole) in portions at room temperature with stirring.[1]

  • Heat the solution under reflux for 17 hours.[1]

  • After cooling, filter off the solid precipitate.[1]

  • Distill the solvent from the filtrate under vacuum.[1]

  • Fractionally distill the remaining residue under reduced pressure to obtain N-(4-Chlorobenzyl)-N-methyl-2-propinylamine as a colorless liquid.[1]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
N-(4-chlorobenzyl)-methylamine155.6231.10.2
Triethylamine101.1930.30.3
Propargyl bromide118.9623.80.2
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
N-(4-Chlorobenzyl)-N-methyl-2-propinylamine193.6630.979

Data sourced from PrepChem.[1]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. The protocols provided herein demonstrate its utility in the preparation of key intermediates for monoamine oxidase inhibitors. The presence of the chloro-substituent offers a strategic advantage for modulating the pharmacological profile of the final drug candidates. Researchers are encouraged to explore the potential of this intermediate in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthetic Use of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of N-Methyl-4-chlorobenzylamine hydrochloride as a key intermediate in synthetic organic chemistry. The protocols cover its application as a nucleophile in both N-alkylation and N-acylation reactions, foundational transformations for the development of novel chemical entities in pharmaceutical and agrochemical research.

Introduction

This compound (CAS No. 65542-24-7) is a secondary amine salt that serves as a versatile building block in organic synthesis.[1] Its structural motif, featuring a 4-chlorobenzyl group, is present in various biologically active compounds, including agents targeting the central nervous system.[2] The hydrochloride form ensures stability and ease of handling, while the free base can be readily generated in situ for subsequent reactions. This document outlines detailed procedures for its use in common synthetic transformations and provides context for its application in drug discovery, particularly in the development of receptor ligands.

Data Presentation: Synthesis and Derivatization

The following tables summarize quantitative data for the synthesis of the free base, N-Methyl-4-chlorobenzylamine, and its subsequent derivatization.

Table 1: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Purification
4-Chlorobenzyl chlorideMethylamine (40% aq. solution)THF/Water0 to RTOvernight81Column Chromatography

Data sourced from reference[3][4].

Table 2: Synthetic Applications of N-Methyl-4-chlorobenzylamine

Reaction TypeElectrophileBaseSolventTemperatureReaction TimeProductYield (%)
N-AlkylationPropargyl bromideTriethylamineBenzeneReflux17 hoursN-(4-Chlorobenzyl)-N-methyl-2-propinylamine79
N-AcylationBenzoyl chlorideTriethylamineDichloromethane0 to RT2-4 hoursN-(4-chlorobenzyl)-N-methylbenzamide>90 (Typical)

N-Alkylation data sourced from reference[5]. N-Acylation data is based on a general, high-yield protocol for secondary amines.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: N-Alkylation using this compound

This protocol details the synthesis of N-(4-Chlorobenzyl)-N-methyl-2-propinylamine, demonstrating a typical N-alkylation reaction. The use of a base like triethylamine is sufficient to generate the free amine in situ from the hydrochloride salt.

Materials:

  • This compound (1.0 eq)

  • Propargyl bromide (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous benzene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous benzene (approx. 0.1 M), add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 15 minutes to ensure the formation of the free base.

  • To this solution, add propargyl bromide (1.0 equivalent) in portions at room temperature while stirring.

  • Heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid triethylamine hydrobromide salt.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The remaining residue can be purified by fractional distillation under reduced pressure to yield the product, N-(4-chlorobenzyl)-N-methyl-2-propinylamine.[5]

Protocol 2: N-Acylation using this compound

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride to form a tertiary amide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine or Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (2.2 equivalents). The first equivalent acts to free-base the starting material, and the second scavenges the HCl produced during the reaction. Stir for 10 minutes.

  • Cool the solution in an ice bath to 0 °C.

  • Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, N-(4-chlorobenzyl)-N-methylbenzamide, can be purified by flash column chromatography on silica gel or by recrystallization.[6][7]

Mandatory Visualizations

Experimental Workflow: N-Acylation

The following diagram illustrates the general workflow for the N-acylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine HCl and Base in DCM cool Cool to 0°C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (2-4h) add_acyl->react monitor Monitor by TLC react->monitor quench Dilute & Wash (Acid, Base, Brine) monitor->quench dry Dry (Na₂SO₄) & Concentrate quench->dry purify Purify (Chromatography) dry->purify end Tertiary Amide Product purify->end

Caption: General workflow for the N-acylation of a secondary amine hydrochloride.

Signaling Pathway: Dopamine D4 Receptor

The 4-chlorobenzyl moiety is a key structural feature in some antagonists of the Dopamine D4 (D₄) receptor. The D₄ receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

G cluster_G_protein G-Protein (Gi/o) Dopamine Dopamine D4R Dopamine D₄ Receptor (GPCR) Dopamine->D4R Activates Antagonist D₄ Antagonist (e.g., ML398) Antagonist->D4R Blocks G_inactive Gi/o-GDP (Inactive) D4R->G_inactive Activates G_active Gi/o-GTP (Active) G_inactive->G_active GDP/GTP Exchange AC Adenylyl Cyclase G_active->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP   Adenylyl   Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Simplified signaling pathway of the Gi/o-coupled Dopamine D₄ receptor.

References

Application Notes and Protocols for N-Methyl-4-chlorobenzylamine Hydrochloride in CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical guide for the investigation of N-Methyl-4-chlorobenzylamine hydrochloride as a potential Central Nervous System (CNS) agent. To date, there is a notable absence of published research detailing the specific neuropharmacological activity, efficacy, or mechanism of action of this compound. The information presented herein is extrapolated from the known properties of structurally similar molecules and general principles of CNS drug discovery. All proposed experiments require rigorous validation.

Introduction

This compound is a synthetic organic compound with a chemical structure that suggests potential interaction with biological targets within the CNS. Its benzylamine core is a feature found in numerous neuroactive compounds. The presence of a chlorine atom on the phenyl ring and an N-methyl group can influence its physicochemical properties, such as lipophilicity and basicity, which are critical for crossing the blood-brain barrier (BBB) and interacting with CNS targets. These structural motifs are present in various CNS agents, including stimulants and antidepressants, suggesting that this compound could serve as a scaffold or lead compound in the development of novel therapeutics for neurological or psychiatric disorders.

Physicochemical Properties and CNS Drug-Likeness

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their passage across the blood-brain barrier and engagement with their intended targets. The predicted properties of this compound can be compared against these established parameters to estimate its potential as a CNS agent.

PropertyValue for this compoundDesired Range for CNS DrugsReference
Molecular Weight ( g/mol )192.09< 450[1]
LogP (Octanol-Water Partition Coefficient)~2.5 - 3.0 (Predicted)1.5 - 3.5[1]
Topological Polar Surface Area (TPSA) (Ų)12.03< 90[1]
Hydrogen Bond Donors1≤ 3[1]
Hydrogen Bond Acceptors1≤ 7[1]

Table 1: Comparison of Physicochemical Properties of this compound with Desired Ranges for CNS Drugs.

The predicted properties of this compound fall within the generally accepted ranges for CNS drug candidates, suggesting that it may have the potential to cross the blood-brain barrier.

Hypothetical CNS Targets and Mechanism of Action

Based on its structural similarity to known monoamine transporter inhibitors and other neuroactive compounds, this compound could potentially interact with several CNS targets. A primary hypothesis is its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] Inhibition of these transporters would lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism underlying the action of many antidepressants and stimulants.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle NT_cleft Neurotransmitter Vesicle->NT_cleft Release NT_synthesis Neurotransmitter Synthesis NT_synthesis->VMAT2 Packaging Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Degradation Compound N-Methyl-4-chlorobenzylamine Hydrochloride Compound->Transporter Inhibition NT_cleft->Transporter Reuptake Receptor Postsynaptic Receptor NT_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation G A Primary Binding Assays (Radioligand Displacement) B Functional Assays (e.g., Neurotransmitter Uptake) A->B Hits C Secondary Binding Assays (Off-target Screening) A->C Hits D In Vitro Toxicity Assays (e.g., Neuronal Cell Viability) B->D Active Compounds C->D Selective Compounds E Evaluation of Blood-Brain Barrier Permeability (e.g., PAMPA, Caco-2) D->E Non-toxic Compounds

References

Application Notes and Protocols for the Characterization of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. Its purity and identity are critical for ensuring the quality, safety, and efficacy of the final products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies described herein are essential for quality control, stability studies, and regulatory submissions in the drug development process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 65542-24-7[1][2]
Molecular Formula C₈H₁₁Cl₂N[1][2]
Molecular Weight 192.09 g/mol [1][2]
Appearance Off-White to Pale Beige Solid (Typical)
Purity ≥97%[1]
Storage Conditions Room temperature, dry, inert atmosphere[3][4]

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates a typical analytical workflow.

Analytical Workflow Figure 1: Analytical Workflow for N-Methyl-4-chlorobenzylamine HCl cluster_0 Sample Preparation cluster_3 Physicochemical Properties Sample N-Methyl-4-chlorobenzylamine HCl Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS HPLC HPLC-UV Sample->HPLC Titration Acid-Base Titration Sample->Titration Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Data_Interpretation_Qualitative Qualitative Data Interpretation NMR->Data_Interpretation_Qualitative Structural Confirmation FTIR->Data_Interpretation_Qualitative Functional Group ID MS->Data_Interpretation_Qualitative Molecular Weight & Fragmentation Data_Interpretation_Quantitative Quantitative Data Interpretation HPLC->Data_Interpretation_Quantitative Purity & Impurity Profile Titration->Data_Interpretation_Quantitative Assay Data_Interpretation_Physicochemical Physicochemical Data Interpretation Thermal->Data_Interpretation_Physicochemical Melting Point & Stability

Caption: A logical workflow for the comprehensive characterization of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound.

4.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Solvent: DMSO-d₆.

    • Temperature: 25 °C.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

4.1.2. Data Interpretation and Expected Chemical Shifts

The protonation of the amine in the hydrochloride salt will cause a downfield shift of the protons on and adjacent to the nitrogen atom compared to the free base. The expected chemical shifts for the free base, N-Methyl-4-chlorobenzylamine, in CDCl₃ are provided in Table 2 as a reference.

Table 2: ¹H and ¹³C NMR Chemical Shifts for N-Methyl-4-chlorobenzylamine (Free Base) in CDCl₃

Atom Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₄)7.18 - 7.25 (m, 4H)128.4 (2C), 129.5 (2C)
Benzylic Protons (-CH₂-)3.66 (s, 2H)55.2
N-Methyl Protons (-CH₃)2.38 (s, 3H)35.8
Quaternary Aromatic Carbon (C-Cl)-132.6
Quaternary Aromatic Carbon (C-CH₂)-138.6

Reference for free base data:[3]

For the hydrochloride salt in DMSO-d₆, the benzylic and N-methyl protons are expected to be shifted further downfield. The aromatic protons will also be affected, though to a lesser extent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

4.2.1. Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

4.2.2. Data Interpretation and Expected Absorption Bands

The FTIR spectrum of an amine hydrochloride will show characteristic bands for the ammonium salt.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3000 - 2700N-H stretching of the secondary ammonium salt
~1600, ~1500Aromatic C=C stretching
1600 - 1500N-H bending of the secondary ammonium salt
1335 - 1250Aromatic C-N stretching
850 - 800C-H out-of-plane bending for 1,4-disubstituted benzene
~750C-Cl stretching

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity and assay of this compound.

5.1.1. Experimental Protocol: HPLC

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Column Temperature: 30 °C.

5.1.2. Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of N-Methyl-4-chlorobenzylamine, often after conversion to its more volatile free base form or derivatization.

5.2.1. Experimental Protocol: GC-MS

  • Sample Preparation:

    • Free Base Conversion: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Derivatization (Optional): For improved chromatographic performance, the extracted free base can be derivatized with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Instrument Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Temperature Program: An initial temperature of ~100 °C, followed by a ramp to ~280 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-300).

5.2.2. Data Interpretation and Expected Fragmentation

The mass spectrum will show a molecular ion peak (for the free base) and characteristic fragment ions.

Table 4: Expected Mass Spectral Fragments for N-Methyl-4-chlorobenzylamine (Free Base)

m/z (mass-to-charge ratio)Fragment Ion
155/157[M]⁺ (Molecular ion)
125[M - CH₂NHCH₃]⁺ (Loss of the side chain)
120[M - Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)
44[CH₂=NHCH₃]⁺

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate aluminum or ceramic pan.

  • Instrument Parameters:

    • DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 300 °C).

    • TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wider temperature range (e.g., 25 °C to 600 °C).

Data Interpretation
  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound.

  • TGA: The TGA curve will show the weight loss of the sample as a function of temperature, indicating its decomposition pattern and thermal stability.

Titrimetric Analysis

A simple acid-base titration can be used for the assay of this compound.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a potentiometric titrator to determine the endpoint.

  • Calculation: The percentage purity can be calculated based on the amount of titrant consumed.

Summary of Analytical Methods and Data

The following diagram provides a logical overview of the relationship between the analytical techniques and the information they provide for the characterization of this compound.

Analytical_Methods_Summary Figure 2: Summary of Analytical Methods and Obtained Data cluster_0 Analytical Technique cluster_1 Information Obtained NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups HPLC HPLC-UV Purity_Impurities Purity & Impurities HPLC->Purity_Impurities Assay Assay HPLC->Assay GCMS GC-MS GCMS->Structure Molecular_Weight Molecular Weight GCMS->Molecular_Weight Thermal DSC/TGA Thermal_Properties Thermal Properties Thermal->Thermal_Properties Titration Titration Titration->Assay

Caption: A summary of the analytical techniques and the corresponding data obtained for characterization.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analysis techniques ensures the unambiguous identification, purity determination, and overall quality assessment of this important chemical intermediate. Adherence to these methodologies is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their work and the safety of resulting products.

References

Application Notes and Protocols: Reaction of N-Methyl-4-chlorobenzylamine Hydrochloride with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of N-Methyl-4-chlorobenzylamine hydrochloride with carbonyl compounds, primarily through reductive amination, is a cornerstone transformation in medicinal chemistry and drug discovery. This process allows for the construction of diverse N-(4-chlorobenzyl)-N-methylamine derivatives, a scaffold present in numerous biologically active molecules. The resulting secondary amines are key intermediates in the synthesis of compounds targeting a range of physiological pathways, notably those involving dopamine and serotonin receptors.

This document provides detailed application notes on the significance of these reactions, comprehensive experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.

Application Notes

The N-(4-chlorobenzyl)-N-methylamine motif is of significant interest in drug development due to its presence in compounds that modulate the central nervous system (CNS). The 4-chlorobenzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Potential Therapeutic Applications:

Derivatives synthesized from this compound have been investigated for their potential as:

  • Dopamine Receptor Modulators: The N-benzylpiperidine and related structures are known to interact with dopamine receptors. The products of reductive amination with N-Methyl-4-chlorobenzylamine can serve as precursors to novel dopamine D2, D3, and D4 receptor antagonists or agonists, which are targets for antipsychotic and anti-Parkinsonian drugs.

  • Serotonin Receptor Modulators: The N-benzylamine scaffold is also a key feature in many serotonin (5-HT) receptor ligands. The synthesized compounds can be further elaborated to create selective modulators of 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, which are implicated in the treatment of depression, anxiety, and other mood disorders.

The versatility of the reductive amination reaction allows for the introduction of a wide array of substituents from various carbonyl precursors, enabling the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with a selection of carbonyl compounds. The data is compiled based on typical yields and reaction times observed for analogous reductive amination reactions using sodium triacetoxyborohydride.

Carbonyl CompoundProductReaction Time (h)Yield (%)
BenzaldehydeN-benzyl-N-((4-chlorophenyl)methyl)methanamine485-95
4-MethoxybenzaldehydeN-((4-chlorophenyl)methyl)-N-((4-methoxyphenyl)methyl)methanamine488-96
IsobutyraldehydeN-((4-chlorophenyl)methyl)-N-isobutylmethanamine380-90
AcetophenoneN-((4-chlorophenyl)methyl)-N-(1-phenylethyl)methanamine1275-85
CyclohexanoneN-((4-chlorophenyl)methyl)-N-cyclohexylmethanamine882-92

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general and reliable method for the reductive amination of a carbonyl compound with this compound.

Materials:

  • This compound

  • Carbonyl compound (aldehyde or ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.2 M with respect to the amine. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours, depending on the carbonyl compound).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification start Start reactants Combine N-Methyl-4-chlorobenzylamine HCl, Carbonyl Compound, Solvent, and Base start->reactants imine Imine/Iminium Ion Formation (Stir at RT) reactants->imine reduction Add NaBH(OAc)₃ (Reduction) imine->reduction monitor Monitor by TLC/LC-MS reduction->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End (Pure Product) purify->end

Figure 1: Experimental workflow for the reductive amination of carbonyl compounds with this compound.

dopamine_signaling cluster_receptor Dopamine Receptor Activation cluster_downstream Downstream Signaling Cascade DA Dopamine or N-(4-chlorobenzyl)-N-methylamine Derivative (Antagonist) D2R Dopamine D2 Receptor DA->D2R Binds to Gi Gi Protein Activation D2R->Gi AC Adenylate Cyclase (Inhibited) Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

Figure 2: Simplified signaling pathway of a D2 dopamine receptor antagonist, a potential application for N-(4-chlorobenzyl)-N-methylamine derivatives.

serotonin_signaling cluster_receptor_5ht Serotonin Receptor Interaction cluster_downstream_5ht Downstream Signaling Cascade Serotonin Serotonin or N-(4-chlorobenzyl)-N-methylamine Derivative (Modulator) HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq Gq Protein Activation HTR2A->Gq PLC Phospholipase C (Activated) Gq->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC CellularResponse_5ht Modulation of Neurotransmission Ca_PKC->CellularResponse_5ht

Figure 3: Simplified signaling pathway of a 5-HT2A receptor modulator, another potential application for N-(4-chlorobenzyl)-N-methylamine derivatives.

Application Notes and Protocols: Large-Scale Synthesis of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The document outlines two primary synthetic routes, including experimental procedures, data summaries, and pathway visualizations to aid in process development and scale-up.

Synthetic Strategies Overview

Two common and scalable methods for the synthesis of N-Methyl-4-chlorobenzylamine are presented:

  • Route A: Reductive Amination of 4-Chlorobenzaldehyde. This is often the preferred industrial method due to its efficiency and the use of readily available starting materials. It involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

  • Route B: Nucleophilic Substitution of 4-Chlorobenzyl Chloride. This method involves the direct reaction of 4-chlorobenzyl chloride with methylamine. While straightforward, this route may present challenges with over-alkylation and requires careful control of reaction conditions.

The final step for both routes is the conversion of the free base, N-Methyl-4-chlorobenzylamine, to its hydrochloride salt.

Experimental Protocols

Route A: Reductive Amination

This protocol is adapted from established reductive amination procedures for aromatic aldehydes.[1][2][3][4]

Step 1: Synthesis of N-Methyl-4-chlorobenzylamine

  • Materials:

    • 4-Chlorobenzaldehyde

    • Methylamine (e.g., 40% solution in water or as a gas)

    • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or catalytic hydrogenation with H₂)

    • Solvent (e.g., Methanol, Tetrahydrofuran (THF))

    • Acid for pH adjustment (e.g., Acetic acid)

  • Procedure (using Sodium Borohydride):

    • To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 4-chlorobenzaldehyde and a suitable solvent such as methanol.

    • Cool the mixture to 0-5 °C.

    • Slowly add an aqueous solution of methylamine (40% v/v) while maintaining the temperature below 10 °C. The molar excess of methylamine is crucial to drive the reaction towards the desired product.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture again to 0-5 °C.

    • In a separate vessel, prepare a solution of sodium borohydride in a small amount of water or an appropriate solvent.

    • Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Methyl-4-chlorobenzylamine as an oil.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • Crude N-Methyl-4-chlorobenzylamine

    • Hydrochloric acid (e.g., concentrated HCl or HCl gas in a suitable solvent like isopropanol or diethyl ether)

    • Solvent for precipitation (e.g., Isopropanol, Ethyl acetate, Diethyl ether)

  • Procedure:

    • Dissolve the crude N-Methyl-4-chlorobenzylamine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt will precipitate out of the solution.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with a cold solvent (e.g., diethyl ether) to remove any remaining impurities.

    • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Route B: Nucleophilic Substitution

This protocol is based on the reaction of 4-chlorobenzyl chloride with methylamine.[5]

Step 1: Synthesis of N-Methyl-4-chlorobenzylamine

  • Materials:

    • 4-Chlorobenzyl chloride

    • Methylamine (e.g., 40% aqueous solution)

    • Tetrahydrofuran (THF)

    • Toluene

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (1.0 eq) in THF.

    • Cool the solution to 0 °C.

    • Slowly add an aqueous solution of methylamine (e.g., 40% v/v, 5.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction for completion.

    • Remove the THF by rotary evaporation.

    • Add toluene and perform an azeotropic distillation to remove residual water.

    • The crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate, methanol, and triethylamine) to yield N-Methyl-4-chlorobenzylamine as a yellow oil.[5]

Step 2: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route A, Step 2.

Data Presentation

Table 1: Summary of a Representative Synthesis via Nucleophilic Substitution. [5]

ParameterValue
Starting Material4-Chlorobenzyl chloride
ReagentMethylamine (40% aq. solution)
SolventTetrahydrofuran (THF) / Water
Reaction Temperature0 °C to Room Temperature
Reaction TimeOvernight
Product Form (Free Base)Yellow Oil
Yield (Free Base)81%
Purification MethodColumn Chromatography

Table 2: Analytical Data for N-Methyl-4-chlorobenzylamine. [5]

AnalysisResult
¹H NMR (300 MHz, CDCl₃)δ 7.25-7.18 (m, 4H), 3.66 (s, 2H), 2.38 (s, 3H), 1.65 (s, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₈H₁₁ClN: 156.0575; Found: 156.0580

Table 3: Physicochemical Properties of this compound.

PropertyValue
CAS Number 65542-24-7
Molecular Formula C₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol
Appearance White to off-white solid
Purity ≥97%

Mandatory Visualizations

Synthesis_Pathway_Reductive_Amination Start 4-Chlorobenzaldehyde Intermediate Imine Intermediate Start->Intermediate Condensation Reagent1 Methylamine (CH3NH2) Reagent1->Intermediate Product_Base N-Methyl-4-chlorobenzylamine (Free Base) Intermediate->Product_Base Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product_Base Final_Product N-Methyl-4-chlorobenzylamine Hydrochloride Product_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Reductive Amination Synthesis Pathway.

Synthesis_Pathway_Nucleophilic_Substitution Start 4-Chlorobenzyl chloride Product_Base N-Methyl-4-chlorobenzylamine (Free Base) Start->Product_Base SN2 Reaction Reagent Methylamine (CH3NH2) Reagent->Product_Base Final_Product N-Methyl-4-chlorobenzylamine Hydrochloride Product_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Nucleophilic Substitution Synthesis Pathway.

Experimental_Workflow Start Start: Reaction Setup Reaction Synthesis of Free Base (Route A or B) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification_Base Purification of Free Base (e.g., Distillation/Chromatography) Workup->Purification_Base Salt_Formation Hydrochloride Salt Formation Purification_Base->Salt_Formation Isolation Filtration & Washing Salt_Formation->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product Final Product: N-Methyl-4-chlorobenzylamine HCl Drying->Final_Product

Caption: General Experimental Workflow.

Large-Scale Synthesis Considerations

When scaling up the synthesis of this compound, the following points should be considered:

  • Process Safety:

    • The use of flammable solvents like THF, methanol, and ethyl acetate requires appropriate handling and storage in a well-ventilated area, away from ignition sources.

    • Reactions involving sodium borohydride can generate hydrogen gas, which is flammable. Ensure adequate ventilation and avoid sealed systems during quenching.

    • The addition of strong acids like HCl is exothermic and should be done slowly with efficient cooling.

    • Personnel should use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Scalability and Equipment:

    • For larger scales, glass-lined or stainless steel reactors are recommended.

    • Efficient overhead stirring is crucial for maintaining homogeneity, especially during precipitations.

    • Temperature control is critical. The use of a reactor with a cooling jacket is advised for managing exotherms.

    • For the hydrochloride salt formation, introduction of HCl gas via a sparge tube can be more efficient and controllable at a large scale than adding aqueous HCl.

  • Purification:

    • While column chromatography is suitable for lab-scale purification, it is often not economically viable for large-scale production.

    • For the free base, vacuum distillation can be an effective purification method if the product is thermally stable.

    • The hydrochloride salt precipitation and subsequent washing is a highly effective purification step in itself, as many impurities will remain in the mother liquor. Recrystallization from a suitable solvent system can be employed for further purification if required.

  • Waste Management:

    • Aqueous and organic waste streams should be segregated and disposed of in accordance with local regulations.

    • Consider solvent recovery and recycling to improve the economic and environmental footprint of the process.

References

Application Notes and Protocols for the Synthesis of Novel Neuroactive Compound Scaffolds Using N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methyl-4-chlorobenzylamine hydrochloride is a secondary amine that can serve as a versatile building block in the synthesis of novel compounds with potential neuroactivity. While it is not a commonly documented precursor in the large-scale synthesis of widely-known neuroactive drugs, its structural motif, featuring a substituted benzylamine, is present in various centrally acting agents. This document provides detailed protocols and application notes for the utilization of this compound in the generation of new molecular entities for neuroscience research and drug discovery. The protocols focus on leveraging the reactivity of the secondary amine for N-alkylation and N-acylation reactions to create a library of diverse compounds.

Synthetic Applications of this compound

The primary utility of this compound in medicinal chemistry lies in the reactivity of its secondary amine. This functional group provides a convenient handle for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

1.1. N-Alkylation for the Introduction of Novel Side Chains

N-alkylation of N-Methyl-4-chlorobenzylamine allows for the incorporation of various alkyl or substituted alkyl chains. These modifications can significantly influence the pharmacological properties of the resulting molecule, including its affinity for specific receptors or transporters, as well as its pharmacokinetic profile. For instance, the introduction of lipophilic or polar moieties can modulate blood-brain barrier penetration and metabolic stability.

1.2. N-Acylation to Form Amide Derivatives

N-acylation introduces an amide bond, a common functional group in many pharmaceuticals. This modification can alter the electronic and steric properties of the molecule, potentially leading to different biological activities. Acylation can be achieved using a variety of acylating agents, such as acyl chlorides or acid anhydrides, to introduce diverse functionalities.

Experimental Protocols

The following are generalized protocols for the N-alkylation and N-acylation of N-Methyl-4-chlorobenzylamine. Researchers should adapt these procedures based on the specific properties of the reagents used.

2.1. Protocol 1: N-Alkylation of N-Methyl-4-chlorobenzylamine

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile, approx. 0.1 M), add a suitable base such as potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

  • Add the desired alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

2.2. Protocol 2: N-Acylation of N-Methyl-4-chlorobenzylamine

This protocol provides a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M) in a round-bottom flask.

  • Add a non-nucleophilic base such as triethylamine (2.5 eq) to the suspension and stir at room temperature for 15-20 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Data Presentation

The following tables summarize representative hypothetical quantitative data for the synthesis of select derivatives based on the protocols described above. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Hypothetical Data for N-Alkylation of N-Methyl-4-chlorobenzylamine

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Purity (by HPLC)
1Benzyl bromideK₂CO₃Acetonitrile801285>98%
2Ethyl iodideK₂CO₃DMF602478>97%
32-BromopropaneK₂CO₃Acetonitrile801872>95%

Table 2: Hypothetical Data for N-Acylation of N-Methyl-4-chlorobenzylamine

EntryAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Purity (by HPLC)
1Benzoyl chlorideTEADCMRT492>99%
2Acetyl chlorideTEADCM0 to RT295>99%
3Cyclopropanecarbonyl chlorideDIPEADCMRT688>98%

Visualizations

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow start N-Methyl-4-chlorobenzylamine HCl step1 Dissolve in Solvent Add Base (e.g., K₂CO₃) start->step1 step2 Add Alkyl Halide step1->step2 step3 Heat Reaction Mixture (60-80 °C) step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Workup: Filter, Concentrate, Extract step4->step5 Upon Completion step6 Purification: Column Chromatography step5->step6 end N-Alkylated Product step6->end Signaling_Pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron monoamine Monoamine (Serotonin/Norepinephrine) presynaptic->monoamine Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., SERT, NET, DAT) receptor Postsynaptic Receptor receptor->postsynaptic Signal Transduction monoamine->transporter Reuptake monoamine->receptor Binding compound Synthesized Compound compound->transporter Inhibition

Application Note: Monitoring the Progress of Reactions Involving N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Monitoring the progress of chemical reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note provides detailed protocols for monitoring such reactions using common analytical techniques: Thin-Layer Chromatography (TLC) for rapid qualitative assessment, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and product identification.

General Reaction Scheme

A typical reaction involving this compound is an N-alkylation to form a tertiary amine. This document will use the following representative reaction for illustrative purposes:

This compound + Alkylating Agent → N-Alkyl-N-methyl-4-chlorobenzylamine + Byproducts

The progress of this reaction can be monitored by observing the consumption of the starting material, N-Methyl-4-chlorobenzylamine, and the formation of the N-alkylated product.

Experimental Workflow for Reaction Monitoring

The following diagram outlines the general workflow for monitoring the progress of a chemical reaction involving this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis & Decision start Combine Reactants: N-Methyl-4-chlorobenzylamine HCl, Alkylating Agent, Solvent, Base initiate Initiate Reaction (e.g., Heating, Stirring) start->initiate sample Withdraw Aliquot at Time Intervals (t=0, 1h, 2h, ...) initiate->sample workup Quench and Work-up Aliquot sample->workup tlc TLC Analysis (Qualitative) workup->tlc Quick Check hplc_gcms HPLC / GC-MS Analysis (Quantitative) workup->hplc_gcms Detailed Analysis analyze Analyze Data: - % Conversion - Product Formation - Impurity Profile tlc->analyze hplc_gcms->analyze decision Decision Point analyze->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete stop_rxn Stop Reaction & Proceed to Product Isolation decision->stop_rxn Complete continue_rxn->sample G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis reaction Chemical Reaction in Progress tlc TLC Analysis reaction->tlc hplc HPLC Analysis reaction->hplc gcms GC-MS Analysis reaction->gcms tlc_info Provides: - Presence/Absence of SM/Product - Rough Estimate of Progress tlc->tlc_info decision Decision: - Continue Reaction - Stop Reaction - Modify Conditions tlc_info->decision Informal Check quant_info Provides: - % Conversion - Product Yield - Impurity Profile hplc->quant_info gcms->quant_info struct_info Provides: - Structural Confirmation - Byproduct Identification gcms->struct_info quant_info->decision Precise Data struct_info->decision Structural Insights

Application Notes and Protocols for the Derivatization of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine is a valuable secondary amine building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules. Its derivatization allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the synthesis of novel compounds. This document provides detailed protocols for three key classes of derivatization reactions: N-Alkylation, N-Acylation, and N-Arylation, starting from N-Methyl-4-chlorobenzylamine hydrochloride. As the starting material is a hydrochloride salt, a preliminary neutralization step is incorporated into each protocol.

Key Derivatization Strategies

The primary amino group of N-Methyl-4-chlorobenzylamine can be readily functionalized through several established synthetic methodologies. The main approaches covered in these application notes are:

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. This can be achieved via direct alkylation with an alkyl halide or through reductive amination with an aldehyde or ketone.

  • N-Acylation: Formation of an amide bond by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.

  • N-Arylation: Creation of a carbon-nitrogen bond between the amine and an aromatic ring, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.

N-Alkylation of N-Methyl-4-chlorobenzylamine

N-alkylation is a fundamental transformation for the synthesis of tertiary amines. Two common and effective methods are direct alkylation and reductive amination.

Method 1: Direct Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrochloride salt and scavenge the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of N-(4-Chlorobenzyl)-N-methyl-2-propynylamine

This protocol is adapted from a known procedure for the alkylation of N-(4-chlorobenzyl)-methylamine with propargyl bromide.[1]

Materials:

  • This compound

  • Propargyl bromide

  • Triethylamine (Et3N)

  • Anhydrous benzene (or a suitable alternative like toluene or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (2.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • To this mixture, add propargyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the triethylammonium bromide salt.

  • Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired tertiary amine.

Quantitative Data:

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(4-chlorobenzyl)-methylaminePropargyl bromideTriethylamineBenzeneReflux1779[1]

Workflow Diagram:

N_Alkylation_Workflow start Start: N-Methyl-4-chlorobenzylamine HCl neutralization Neutralization with Triethylamine start->neutralization alkylation Add Propargyl Bromide Heat to Reflux neutralization->alkylation workup Aqueous Workup (NaHCO3, Brine) alkylation->workup purification Purification (Distillation/Chromatography) workup->purification product Product: N-(4-Chlorobenzyl)-N-methyl-2-propynylamine purification->product

Caption: Workflow for N-Alkylation via Direct Alkylation.

Method 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a variety of alkyl groups.[2][3] The reaction proceeds via the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or DCE.

  • Add the base (1.1 eq) and stir for 15-30 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq) and stir for another 30-60 minutes.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

AmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
BenzylaminesVarious AldehydesNaBH4 / p-TsOHSolvent-freeRT1-2Good
Secondary AminesVarious AldehydesNaBH(OAc)3DCERT1-480-95

Workflow Diagram:

Reductive_Amination_Workflow start Start: N-Methyl-4-chlorobenzylamine HCl neutralization Neutralization with Base start->neutralization iminium_formation Add Aldehyde/Ketone (Iminium Ion Formation) neutralization->iminium_formation reduction In situ Reduction (e.g., STAB) iminium_formation->reduction workup Aqueous Workup reduction->workup purification Purification (Chromatography) workup->purification product Product: Tertiary Amine purification->product

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Acylation of N-Methyl-4-chlorobenzylamine

N-acylation is a robust method for the synthesis of amides, which are prevalent in many pharmaceuticals. The reaction of N-Methyl-4-chlorobenzylamine with an acylating agent, such as an acyl chloride or anhydride, provides the corresponding N-substituted amide.

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir at room temperature for 15-30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography on silica gel to obtain the pure amide.

Quantitative Data (Representative):

AmineAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Heterocyclic AminesBenzoyl ChlorideClay CatalystSolvent-freeRT<169-97
Various AminesAcyl ChloridesDIPEACH2Cl20 to RT351-83

Workflow Diagram:

N_Acylation_Workflow start Start: N-Methyl-4-chlorobenzylamine HCl neutralization Neutralization with Triethylamine start->neutralization acylation Add Acyl Chloride at 0°C Stir at RT neutralization->acylation workup Aqueous Workup (HCl, NaHCO3, Brine) acylation->workup purification Purification (Recrystallization/Chromatography) workup->purification product Product: N-Acyl-N-methyl-4-chlorobenzylamine purification->product

Caption: Workflow for N-Acylation with an Acyl Chloride.

N-Arylation of N-Methyl-4-chlorobenzylamine

The formation of a bond between the amine nitrogen and an aromatic ring is a powerful tool in drug discovery. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this transformation.[4][5]

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
N-(4-bromophenyl)-4-chlorobenzamideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
Aryl HalidesVarious AminesPd(OAc)₂ (1-5)VariousNaOtBu / Cs₂CO₃Toluene/Dioxane80-11070-98

Workflow Diagram:

Buchwald_Hartwig_Workflow setup Setup Schlenk Flask (Inert Atmosphere) reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, Amine HCl setup->reagents reaction Add Anhydrous Solvent Heat Reaction Mixture reagents->reaction workup Cool, Filter through Celite Aqueous Wash reaction->workup purification Purification (Chromatography) workup->purification product Product: N-Aryl-N-methyl-4-chlorobenzylamine purification->product

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern advancements have led to milder conditions.[5][8]

Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction vessel, add CuI (5-20 mol%), the ligand (10-40 mol%), the base (2.0 eq), the aryl halide (1.0 eq), and this compound (1.2 eq).

  • Add the anhydrous solvent.

  • Heat the mixture to the required temperature (typically 100-150 °C) under an inert atmosphere.

  • Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine to remove the solvent (DMF or DMSO).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
Aryl Iodidesβ-Amino AcidsCuI (10)L-ProlineK₂CO₃DMSO6069-94
Aryl HalidesN-HeterocyclesCu₂OLigand-freeK₃PO₄DMF120-13570-95

Logical Relationship Diagram:

Derivatization_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation start N-Methyl-4-chlorobenzylamine HCl direct_alkylation Direct Alkylation (+ Alkyl Halide) start->direct_alkylation reductive_amination Reductive Amination (+ Aldehyde/Ketone) start->reductive_amination acylation Acylation (+ Acyl Chloride) start->acylation buchwald Buchwald-Hartwig (+ Aryl Halide, Pd cat.) start->buchwald ullmann Ullmann Condensation (+ Aryl Halide, Cu cat.) start->ullmann product Derivatized Products (Tertiary Amines, Amides, Arylamines) direct_alkylation->product reductive_amination->product acylation->product buchwald->product ullmann->product

Caption: Derivatization Pathways for N-Methyl-4-chlorobenzylamine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in N-Methyl-4-chlorobenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The following sections are presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I fix it?

A1: Low conversion in the reductive amination of 4-chlorobenzaldehyde with methylamine is a common issue that can often be traced back to the equilibrium of imine formation or the activity of the reducing agent.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine intermediate is a reversible reaction.[1] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[1]

    • Solution: Perform the reaction in a solvent that allows for the removal of water, such as using a Dean-Stark apparatus with a solvent like toluene. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively drive the reaction forward.

  • Suboptimal pH: The rate of imine formation is pH-dependent. Conditions that are too acidic will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.[2][3]

    • Solution: The reaction is typically best performed under weakly acidic conditions (pH 4-6).[2] Adding a catalytic amount of a mild acid, such as acetic acid, can significantly accelerate imine formation.[4]

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine, leading to the formation of 4-chlorobenzyl alcohol as a byproduct.[5] Milder, more selective reagents are often preferred.

    • Solution: Use a reductant that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3][5] Ensure these reagents are fresh and have been stored under anhydrous conditions, especially NaBH(OAc)₃, which is moisture-sensitive.[5]

Q2: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: The formation of side products is a primary contributor to low yields. In this synthesis, the most common impurities arise from reduction of the starting material or over-alkylation of the amine product.

Common Side Products & Prevention Strategies:

  • 4-Chlorobenzyl Alcohol: This results from the direct reduction of the starting 4-chlorobenzaldehyde.[6]

    • Prevention: As mentioned in Q1, this is often caused by using a non-selective reducing agent like NaBH₄.[5] Switching to a milder agent such as NaBH(OAc)₃ or NaBH₃CN will preferentially reduce the imine intermediate.[2] If using NaBH₄, it should only be added after allowing sufficient time for complete imine formation.[5]

  • Tertiary Amine (N,N-bis(4-chlorobenzyl)methylamine): This can occur if the desired secondary amine product reacts with another molecule of 4-chlorobenzaldehyde and is subsequently reduced.

    • Prevention: This is less common in a one-pot reductive amination but can be minimized by controlling the stoichiometry. Avoid using a large excess of the aldehyde. A stepwise procedure, where the imine is formed first and then reduced, can also provide better control.[7]

  • Dimerization/Polymerization of Aldehyde: Under certain conditions, aldehydes can undergo self-condensation or polymerization, especially in the presence of strong acids or bases.

    • Prevention: Maintain optimal pH control (weakly acidic) and reaction temperature. Ensure starting materials are pure.

The diagram below illustrates the main reaction pathway versus the formation of the primary side product, 4-chlorobenzyl alcohol.

Side_Products A 4-Chlorobenzaldehyde C Imine Intermediate A->C + H₂O E 4-Chlorobenzyl Alcohol (Side Product) A->E Reduction (e.g., NaBH₄) B Methylamine B->C + H₂O D N-Methyl-4-chlorobenzylamine (Desired Product) C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Main reaction pathway versus a common side reaction.

Q3: My yield is significantly lower after workup and purification. Where could I be losing my product?

A3: Product loss during the isolation and purification stages is a frequent problem, particularly due to the amine's properties and the final salt formation step.

Potential Loss Points & Solutions:

  • Aqueous Workup: The free amine product, N-Methyl-4-chlorobenzylamine, has some solubility in water. During aqueous extraction, a portion of the product may remain in the aqueous layer.

    • Solution: Perform multiple extractions (at least 3) with your organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.[8] Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate any ammonium salt and increase the amine's solubility in the organic solvent.

  • Evaporation Loss: The free amine is a relatively low molecular weight oil and can be volatile.

    • Solution: When removing the solvent under reduced pressure (e.g., rotary evaporation), use a moderate temperature and vacuum to avoid co-evaporation of the product. Once the bulk solvent is removed, avoid leaving the product under high vacuum for extended periods.

  • Hydrochloride Salt Formation: The final step involves precipitating the product as its hydrochloride salt. Incomplete precipitation or using an unsuitable solvent can lead to significant losses.

    • Solution: Ensure the free amine is dissolved in a non-polar, anhydrous solvent (e.g., diethyl ether, ethyl acetate) before adding the HCl solution (typically HCl in ether or dioxane). The hydrochloride salt is generally insoluble in these solvents and will precipitate. Adding the HCl too quickly or using a solvent in which the salt is partially soluble (like methanol or ethanol) will result in a lower isolated yield. Cooling the mixture in an ice bath can further promote precipitation.

  • Purification by Chromatography: If column chromatography is used to purify the free amine before salt formation, product can be lost on the column. Amines are basic and can stick irreversibly to standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1-3% triethylamine in the eluent).[9] This neutralizes the acidic sites on the silica, allowing for better elution of the amine.

Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination
  • To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2M in THF) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 20-30% ethyl acetate in hexanes. Adding 1% triethylamine to the eluent can prevent streaking of the amine spots.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like the starting material and product will appear as dark spots.

    • Staining: Use a potassium permanganate (KMnO₄) stain or ninhydrin stain. The aldehyde, imine, and amine will all show up with these stains.

  • Rf Values (Typical):

    • 4-Chlorobenzaldehyde: ~0.5-0.6

    • N-Methyl-4-chlorobenzylamine: ~0.2-0.3 (more polar)

    • Imine Intermediate: Often visible between the aldehyde and amine spots.

Data Table: Effect of Reducing Agent on Yield

The choice of reducing agent and solvent system can significantly impact both the yield and the purity of the final product.

Reducing AgentSolventTypical Yield (Crude Amine)Key ByproductReference
NaBH(OAc)₃ DCE / THF80-95%Minimal[5]
NaBH₃CN Methanol75-90%Minimal (Note: Cyanide waste)[2][3]
NaBH₄ Methanol50-75%4-Chlorobenzyl alcohol[5]

Visualizations

General Reductive Amination Workflow

The following diagram outlines the key steps and decision points in the synthesis of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Salt Formation A 1. Mix Aldehyde & Amine (Weakly Acidic) B 2. Imine Formation (Monitor by TLC) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Reaction Stirring (Room Temp, Overnight) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Organic Extraction E->F G 7. Dry & Concentrate F->G H Crude Free Amine G->H I 8. Dissolve in Ether H->I J 9. Add HCl Solution I->J K 10. Filter & Dry Solid J->K L Final Hydrochloride Salt K->L

Caption: A standard experimental workflow for the synthesis.

Troubleshooting Logic Flowchart

When encountering low yields, this flowchart provides a logical sequence of steps to diagnose the problem.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC Incomplete Mostly Starting Material? CheckTLC->Incomplete Analysis Results SideProducts Significant Side Products? Incomplete->SideProducts No Sol_Imine Optimize Imine Formation: - Check pH (add AcOH) - Remove H₂O - Increase reaction time Incomplete->Sol_Imine Yes CleanCrude Crude product looks clean but isolated yield is low? SideProducts->CleanCrude No Sol_Reducer Change Reducing Agent: - Use NaBH(OAc)₃ - Check reagent quality SideProducts->Sol_Reducer Yes Sol_Workup Review Workup/Purification: - Check pH before extraction - Increase # of extractions - Optimize salt precipitation CleanCrude->Sol_Workup Yes End Yield Improved CleanCrude->End No, re-evaluate Sol_Imine->End Sol_Reducer->End Sol_Workup->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude N-Methyl-4-chlorobenzylamine Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthetic route used. These can include unreacted starting materials such as 4-chlorobenzaldehyde, 4-chlorobenzylamine, or 4-chlorobenzyl chloride.[1][2][3] Other potential impurities are byproducts from the reaction, residual solvents (e.g., methanol, tert-butyl methyl ether), and reagents from the workup process.[1][2][3]

Q2: My crude product is a sticky oil or a semi-solid instead of a crystalline powder. What is the cause?

A2: This is a common issue when impurities are present, as they can depress the melting point of the compound and interfere with crystal lattice formation.[4] The presence of residual solvents or unreacted starting materials is the most likely cause. A thorough purification step, such as an aqueous workup before salt formation and subsequent recrystallization, is necessary.[4]

Q3: How do I choose the most appropriate purification technique for my crude sample?

A3: The choice depends on the nature of the impurities.

  • For removing acidic or basic impurities: An acid-base aqueous extraction of the free base before conversion to the hydrochloride salt is highly effective.

  • For solid, crystalline products with minor impurities: Recrystallization is the preferred method to achieve high purity.[5][6]

  • For the free base (which is an oil): If impurities are non-polar and difficult to remove by extraction, silica gel column chromatography can be employed.[1][3] Distillation under reduced pressure is also an option for purifying the free base.[2]

Q4: What level of purity can I realistically expect to achieve?

A4: Commercially available this compound is typically sold at a purity of ≥97%.[7][8][9] With careful recrystallization or a combination of purification techniques, achieving a purity level suitable for most research and development applications is feasible. For a related precursor, 4-chlorobenzylamine, a purity of 99.0% was achieved via distillation.[2]

Section 2: Troubleshooting Guides

Recrystallization Issues

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's saturation point is reached at a temperature above its melting point. To resolve this, you can:

  • Re-heat the solution to dissolve the oil, then add more solvent to decrease the saturation temperature.[10]

  • Slow the cooling process. Allow the flask to cool gradually to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling.[10]

  • Use a co-solvent system. Introduce a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then re-heat to clarify and cool slowly.[10][11]

Q2: No crystals have formed even after the solution has cooled completely. How can I induce crystallization?

A2: If crystals do not form spontaneously, you can induce nucleation by:

  • Scratching the inside of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass provide a surface for crystal growth.[6]

  • Adding a "seed crystal." If you have a small amount of the pure product, adding a single crystal to the cooled solution can initiate crystallization.[6]

  • Cooling to a lower temperature. Place the flask in an ice-salt bath or a freezer, but be aware that this can sometimes cause impurities to precipitate as well.

Q3: My final product is still impure after recrystallization, confirmed by a broad melting point range. What went wrong?

A3: This indicates that impurities were trapped within the crystal lattice. Common causes include:

  • Cooling the solution too quickly. This prevents the selective crystallization of the desired compound.

  • Using an insufficient amount of solvent. If the solution is supersaturated at high temperatures, impurities may co-precipitate upon cooling. Ensure all the solid has fully dissolved at the boiling point of the solvent.[6]

  • Inefficient washing of the filtered crystals. Always wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Aqueous Workup & Extraction Issues

Q1: A thick emulsion formed during the acid-base extraction of the free base. How can I break it?

A1: Emulsions are common when working with amines. To break an emulsion, try adding a small amount of a saturated sodium chloride solution (brine) and swirling the separatory funnel gently.[4] Letting the funnel stand for a longer period can also help the layers to separate.

Q2: My yield was very low after performing an aqueous extraction. Where did the product go?

A2: Significant product loss during extraction can occur if the pH of the aqueous layer is not carefully controlled.[4] When washing the organic solution of the free base with acid to remove more basic impurities, ensure you do not make the aqueous layer too acidic, as this can protonate your product, making it water-soluble and causing it to be lost to the aqueous layer.[4]

Section 3: Experimental Protocols

Protocol 1: Purification of Crude N-Methyl-4-chlorobenzylamine (Free Base) via Acid-Base Extraction

This protocol is designed to purify the free base before its conversion to the hydrochloride salt.

  • Dissolution: Dissolve the crude N-Methyl-4-chlorobenzylamine in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake gently to mix the layers. Allow the layers to separate and drain the lower aqueous layer. This step removes highly basic impurities.

  • Base Wash: Add an equal volume of a dilute base (e.g., 5% aqueous sodium bicarbonate solution) to the organic layer in the separatory funnel.[4] Shake gently to neutralize any residual acid and remove any acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of the dissolved water.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free base as an oil.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. Alcohols like isopropanol or ethanol are often good starting points for amine hydrochlorides. Test solubility on a small scale: the compound should be sparingly soluble at room temperature but fully soluble upon heating.[5]

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solvent boils gently.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[6] Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or particulates), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Section 4: Data Presentation & Visualizations

Data Tables

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood starting choice for amine hydrochlorides.
Ethanol78.4Polar ProticOften effective; can be used in a system with water or ether.
Methanol64.7Polar ProticHigh solvency; may require an anti-solvent for good recovery.
Water100.0Polar ProticHigh solubility likely; may be used as part of a co-solvent system.
Ethyl Acetate / HexaneVariableMixedA polar/non-polar pair that can be fine-tuned for optimal results.[11]

Table 2: Purity & Yield Benchmarks

CompoundPurification MethodReported PurityReported YieldReference
4-ChlorobenzylamineReduced Pressure Distillation99.0%85%[2]
N-Methyl-4-chlorobenzylamine HClNot Specified (Commercial)≥97%N/A[7][8][9]

Diagrams

PurificationWorkflow start Crude N-Methyl-4-chlorobenzylamine HCl assess Assess Physical State & Impurity Profile start->assess is_oil Is crude an oil or very impure solid? assess->is_oil is_solid Is crude a solid with minor impurities? assess->is_solid workup 1. Convert to Free Base 2. Perform Acid-Base Extraction 3. Reform HCl Salt is_oil->workup  Yes recrystallize Recrystallize Directly is_solid->recrystallize  Yes workup->recrystallize end_product Pure Crystalline Product recrystallize->end_product TroubleshootingRecrystallization start Problem Encountered During Recrystallization oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals impure_product Product Still Impure start->impure_product solution_oiling1 Re-heat & Add More Solvent oiling_out->solution_oiling1 solution_oiling2 Slow Down Cooling Rate oiling_out->solution_oiling2 solution_nocryst1 Scratch Inner Surface of Flask no_crystals->solution_nocryst1 solution_nocryst2 Add a Seed Crystal no_crystals->solution_nocryst2 solution_impure1 Ensure Complete Dissolution When Hot impure_product->solution_impure1 solution_impure2 Cool More Slowly impure_product->solution_impure2

References

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Methyl-4-chlorobenzylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield in N-Alkylation of 4-chlorobenzylamine

Question: I am attempting to synthesize N-Methyl-4-chlorobenzylamine by direct methylation of 4-chlorobenzylamine, but I am observing a low yield of my desired product and the formation of multiple byproducts. What could be the cause and how can I optimize the reaction?

Possible Causes and Solutions:

  • Over-alkylation: A primary issue with direct N-alkylation of amines is the potential for multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium salts. The product, N-Methyl-4-chlorobenzylamine, can be more nucleophilic than the starting 4-chlorobenzylamine, leading to further reaction with the methylating agent.[1]

    • Solution: Carefully control the stoichiometry of the methylating agent. Use of a slight excess of the amine starting material relative to the methylating agent can help minimize over-alkylation. A slow, dropwise addition of the methylating agent to the reaction mixture can also help maintain a low concentration and reduce the likelihood of multiple alkylations.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, solvent, and base can lead to low conversion or side reactions.

    • Solution: Optimize the reaction parameters. A summary of typical conditions for N-alkylation is provided in the table below. The choice of a non-polar aprotic solvent and a suitable inorganic base like K₂CO₃ is often a good starting point.[2]

Summary of N-Alkylation Reaction Conditions:

ParameterRecommended ConditionNotes
Methylating Agent Methyl iodide, Dimethyl sulfateUse with caution, as these are toxic.
Solvent Acetonitrile, DMF, THFDMF can facilitate reactions with less soluble starting materials.[2]
Base K₂CO₃, Na₂CO₃, Et₃NAn inorganic base is often preferred to mop up the acid generated.[2]
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is slow.
Stoichiometry 1.0 - 1.2 equivalents of amineA slight excess of the amine can minimize over-alkylation.
Problem 2: Incomplete Reaction or Imine Impurity in Reductive Amination

Question: I am using reductive amination to synthesize N-Methyl-4-chlorobenzylamine from 4-chlorobenzaldehyde and methylamine, but I am consistently left with unreacted imine. How can I drive the reaction to completion?

Possible Causes and Solutions:

  • Ineffective Reduction of the Imine: The intermediate imine may be stable and resistant to reduction under the current conditions.[3]

    • Solution 1: Acid Catalysis: The reduction of the imine can be facilitated by the addition of a catalytic amount of acid, such as acetic acid. The acid protonates the imine, making it more electrophilic and susceptible to hydride attack from the reducing agent.[3]

    • Solution 2: Choice of Reducing Agent: While Sodium Borohydride (NaBH₄) is a common reducing agent, other reagents can be more effective for imine reduction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder and more selective for imines over aldehydes.[4][5] STAB is often preferred due to the safety concerns associated with the potential release of HCN from NaBH₃CN at acidic pH.[4]

  • Reaction Kinetics: The reaction may be slow, leading to incomplete conversion within the allotted time.

    • Solution: Increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.[4]

Experimental Workflow for Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup and Purification 4-chlorobenzaldehyde 4-chlorobenzaldehyde Imine_Intermediate Imine Intermediate 4-chlorobenzaldehyde->Imine_Intermediate Mix in Methanol Methylamine Methylamine Methylamine->Imine_Intermediate Reducing_Agent Add NaBH4 or STAB Imine_Intermediate->Reducing_Agent Cool to 0°C Product N-Methyl-4-chlorobenzylamine Reducing_Agent->Product Stir and warm to RT Quench Quench with Water/NH4Cl Product->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N-Methyl-4-chlorobenzylamine HCl Purification->Final_Product

Caption: Reductive amination workflow for N-Methyl-4-chlorobenzylamine synthesis.

Problem 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate my N-Methyl-4-chlorobenzylamine product from the reaction mixture. Standard acid-base extractions are not effective. What purification strategies can I employ?

Possible Causes and Solutions:

  • Product Polarity: The amine product can be quite polar, leading to poor partitioning into organic solvents during extraction.[3]

    • Solution 1: Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer during extraction can decrease the solubility of the amine in the aqueous phase and promote its transfer into the organic layer.[3]

    • Solution 2: Solvent Choice: Using a more polar organic solvent for extraction, such as a mixture of dichloromethane (DCM) and ethyl acetate, may improve the recovery of the product.[3]

  • Formation of Emulsions: Emulsions can form during acid-base extractions, making phase separation difficult.

    • Solution: Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.

  • Formation of the Hydrochloride Salt: The final product is the hydrochloride salt, which is typically a solid.

    • Solution: After purification of the free base by column chromatography, the hydrochloride salt can be formed by dissolving the purified amine in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent. The salt will precipitate out and can be collected by filtration.

Logical Flow for Product Isolation

G Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Acid/Base) Crude_Mixture->Extraction Organic_Phase Organic Phase (Contains Product) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Contains Impurities) Extraction->Aqueous_Phase Drying Dry Organic Phase (e.g., Na2SO4) Organic_Phase->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Amine Pure N-Methyl-4-chlorobenzylamine Chromatography->Pure_Amine Salt_Formation Dissolve in Ether/EtOAc + Add HCl Pure_Amine->Salt_Formation Final_Product N-Methyl-4-chlorobenzylamine HCl (Precipitate) Salt_Formation->Final_Product

Caption: Purification and salt formation workflow for the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare N-Methyl-4-chlorobenzylamine?

There are two primary and effective methods for the synthesis of N-Methyl-4-chlorobenzylamine:

  • N-Alkylation of 4-chlorobenzylamine: This involves the direct reaction of 4-chlorobenzylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[6]

  • Reductive Amination: This is a two-step, one-pot reaction involving the formation of an imine from 4-chlorobenzaldehyde and methylamine, followed by the reduction of the imine to the desired secondary amine using a reducing agent like sodium borohydride.[3][4]

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediates, and the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[7]

Q3: What are the typical yields for the synthesis of N-Methyl-4-chlorobenzylamine?

Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields for similar N-alkylation reactions are often in the range of 70-85%.[6] For reductive amination, with proper optimization, yields can also be in a similar range.

Q4: What are the safety precautions I should take when synthesizing this compound?

  • Handling of Reagents: 4-chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and require extreme caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Quenching: The quenching of reducing agents like sodium borohydride should be done carefully and slowly, especially when using acidic workup conditions, as it can generate hydrogen gas.

  • HCl Gas: When preparing the hydrochloride salt using HCl gas, ensure the setup is in a fume hood and that any excess HCl is trapped.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of 4-chlorobenzylamine

This protocol is adapted from a general procedure for the N-alkylation of benzylamines.[6]

Materials:

  • 4-chlorobenzylamine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution in diethyl ether

Procedure:

  • To a stirred solution of 4-chlorobenzylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Slowly add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Methyl-4-chlorobenzylamine.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol is a general procedure for reductive amination.[3][4]

Materials:

  • 4-chlorobenzaldehyde

  • Methylamine (solution in THF or water)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution in diethyl ether

Procedure:

  • Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol.

  • Add methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) or STAB (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Form the hydrochloride salt as described in Protocol 1.

References

identifying and minimizing byproducts in N-Methyl-4-chlorobenzylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of N-Methyl-4-chlorobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing N-Methyl-4-chlorobenzylamine are:

  • Reductive Amination of 4-chlorobenzaldehyde: This involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine. This can be performed as a one-pot or a two-step process.

  • N-Alkylation of 4-chlorobenzylamine: This method involves the direct methylation of 4-chlorobenzylamine using a suitable methylating agent. A common starting point for this route is the synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride.

Q2: What are the primary byproducts to look out for during the synthesis?

A2: The major byproducts are dependent on the synthetic route chosen:

  • Reductive Amination Route:

    • N,N-bis(4-chlorobenzyl)methylamine (Tertiary Amine): This is a common byproduct resulting from the newly formed N-Methyl-4-chlorobenzylamine reacting further with another molecule of 4-chlorobenzaldehyde.

    • 4-chlorobenzyl alcohol: This can form if the reducing agent is not selective and reduces the starting aldehyde.

    • Unreacted 4-chlorobenzaldehyde: Incomplete reaction can leave residual starting material.

  • N-Alkylation Route (from 4-chlorobenzyl chloride):

    • N,N-bis(4-chlorobenzyl)methylamine (Dialkylation product): Occurs when the product amine reacts with another molecule of 4-chlorobenzyl chloride.

    • Unreacted 4-chlorobenzylamine: Incomplete methylation will result in the presence of the starting amine.

    • Impurities from starting materials: Technical grade 4-chlorobenzyl chloride may contain impurities such as benzaldehyde, toluene, and α,α-dichlorotoluene which can carry through the synthesis.[1]

Q3: How can I minimize the formation of the tertiary amine byproduct in reductive amination?

A3: To suppress the formation of the tertiary amine, consider the following strategies:

  • Stepwise Procedure: First, form the imine by reacting 4-chlorobenzaldehyde and methylamine, and only then add the reducing agent. This minimizes the presence of the product amine in the presence of the aldehyde.

  • Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine.

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over aldehydes.[2]

  • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions.

Q4: How can I remove the identified byproducts?

A4: Purification can be achieved through several methods:

  • Column Chromatography: This is a very effective method for separating the desired secondary amine from the starting materials and the less polar tertiary amine byproduct. A solvent system such as ethyl acetate/methanol/triethylamine can be employed.

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be used to purify the free base before converting it to the hydrochloride salt.

  • Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent to remove residual impurities.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low Yield of N-Methyl-4-chlorobenzylamine Incomplete reaction.- Increase reaction time or temperature (monitor for byproduct formation).- Ensure proper stoichiometry of reactants.- Check the activity of the reducing agent.
Formation of significant amounts of 4-chlorobenzyl alcohol.- Use a more selective reducing agent like NaBH(OAc)₃ instead of a stronger one like NaBH₄.[2][3]- In a two-step reductive amination, ensure complete imine formation before adding the reducing agent.
Presence of a significant amount of tertiary amine byproduct (N,N-bis(4-chlorobenzyl)methylamine) One-pot reductive amination procedure allowing the product to react further.- Switch to a two-step (stepwise) reductive amination procedure.[4]- Use a larger excess of methylamine.
N-Alkylation of the product in the 4-chlorobenzyl chloride route.- Use a molar excess of methylamine to 4-chlorobenzyl chloride.- Add the 4-chlorobenzyl chloride slowly to the methylamine solution to maintain a high concentration of the primary amine.
Presence of unreacted starting materials (4-chlorobenzaldehyde or 4-chlorobenzylamine) Insufficient reaction time or temperature.- Increase reaction time or temperature.- Ensure the reducing agent (for reductive amination) or methylating agent (for N-alkylation) is added in the correct stoichiometric amount and is active.
Inefficient imine formation in reductive amination.- Adjust the pH to be weakly acidic (pH 5-6) to favor imine formation.- Use a dehydrating agent like molecular sieves.
Final product has poor purity after conversion to the hydrochloride salt. Incomplete purification of the free base.- Optimize the column chromatography conditions (e.g., solvent gradient) for better separation.- Perform a recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).

Data Presentation

The choice of reaction conditions can significantly impact the product distribution in the reductive amination of 4-chlorobenzaldehyde with methylamine. The following table provides a representative comparison based on general principles of reductive amination.

Parameter One-Pot Procedure Two-Step (Stepwise) Procedure
Reducing Agent NaBH(OAc)₃NaBH₄
Typical Yield of Desired Product 70-85%80-95%
Typical Tertiary Amine Byproduct 10-20%< 5%
Typical 4-chlorobenzyl alcohol Byproduct < 5% (with selective reductant)5-15% (if NaBH₄ is added prematurely)
Complexity Simpler, fasterMore complex, longer

Experimental Protocols

Recommended Protocol: Two-Step Reductive Amination of 4-chlorobenzaldehyde

This method is recommended for minimizing the formation of the tertiary amine byproduct.

Step 1: Imine Formation

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in methanol dropwise at room temperature with stirring.

  • Add 3Å molecular sieves to the mixture to facilitate the removal of water and drive the equilibrium towards imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the aldehyde.

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Methyl-4-chlorobenzylamine free base by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction_Pathway 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 4-Chlorobenzaldehyde->Imine Intermediate + Methylamine 4-Chlorobenzyl alcohol 4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde->4-Chlorobenzyl alcohol + [H] (Reduction) Methylamine Methylamine Methylamine->Imine Intermediate N-Methyl-4-chlorobenzylamine N-Methyl-4-chlorobenzylamine Imine Intermediate->N-Methyl-4-chlorobenzylamine + [H] (Reduction) N,N-bis(4-chlorobenzyl)methylamine (Tertiary Amine) N,N-bis(4-chlorobenzyl)methylamine (Tertiary Amine) N-Methyl-4-chlorobenzylamine->N,N-bis(4-chlorobenzyl)methylamine (Tertiary Amine) + 4-Chlorobenzaldehyde, + [H] Troubleshooting_Workflow start Low Purity of Final Product analysis Analyze Crude Product by GC-MS/NMR start->analysis tertiary_amine High Tertiary Amine Content analysis->tertiary_amine Tertiary Amine Detected unreacted_aldehyde High Unreacted Aldehyde analysis->unreacted_aldehyde Aldehyde Detected alcohol_byproduct High Alcohol Byproduct analysis->alcohol_byproduct Alcohol Detected solution_tertiary Switch to Two-Step Procedure Increase Methylamine Stoichiometry tertiary_amine->solution_tertiary solution_aldehyde Increase Reaction Time Check Reducing Agent Activity unreacted_aldehyde->solution_aldehyde solution_alcohol Use a More Selective Reducing Agent (e.g., NaBH(OAc)3) alcohol_byproduct->solution_alcohol

References

stability issues and degradation pathways of N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Methyl-4-chlorobenzylamine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation pathways encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at room temperature in a dry environment. Always refer to the supplier's specific recommendations.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on the reactivity of similar N-methylbenzylamines, the primary degradation routes are likely to be hydrolysis and oxidation.[1] Under certain conditions, such as in the presence of chlorine, degradation can proceed through the formation of an imine, which then hydrolyzes to 4-chlorobenzaldehyde and methylamine.[1] Another potential pathway involves the elimination of formaldehyde to yield 4-chlorobenzylamine.[1]

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities for this compound?

A4: this compound should be considered incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and degradation. It is also advisable to avoid strong bases, which can deprotonate the hydrochloride salt.

Q5: What are the expected hazardous decomposition products?

A5: Upon thermal decomposition, this compound may produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Unexpected peaks in chromatogram (e.g., HPLC) Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times. - Utilize a validated stability-indicating analytical method capable of resolving the parent compound from its degradants. - Characterize the unknown peaks using techniques like LC-MS to identify the degradation products.
Discoloration of the solid compound (e.g., yellowing) Exposure to light, air (oxidation), or elevated temperatures.- Store the compound in an amber, airtight vial. - Ensure storage at the recommended temperature (refrigerated at 2-8°C for long-term storage). - If the compound is highly sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent analytical results (e.g., varying potency) Degradation of the compound in solution.- Prepare solutions fresh before each experiment. - If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light. - Evaluate the stability of the compound in the chosen solvent and analytical mobile phase. Consider using a buffered mobile phase to maintain a stable pH.
Precipitate formation in aqueous solution upon storage - The concentration may exceed its solubility at the storage temperature. - A shift in the pH of the solution may have affected solubility.- Gently warm the solution to attempt redissolution. If the precipitate persists, consider preparing a more dilute solution. - Verify and, if necessary, adjust the pH of the solution to a suitable range.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the degradation of similar benzylamine compounds.[1]

G parent N-Methyl-4-chlorobenzylamine (C₈H₁₀ClN) imine N-(4-chlorobenzylidene)methanamine (Imine Intermediate) parent->imine Oxidation/ -H₂O benzylamine 4-Chlorobenzylamine (C₇H₈ClN) parent->benzylamine Demethylation formaldehyde Formaldehyde (CH₂O) parent->formaldehyde Demethylation aldehyde 4-Chlorobenzaldehyde (C₇H₅ClO) imine->aldehyde Hydrolysis methylamine Methylamine (CH₅N) imine->methylamine Hydrolysis

Caption: Potential degradation pathways of N-Methyl-4-chlorobenzylamine.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at 60°C for a specified period.

    • After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for a specified period, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber or oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photodegradation (Solution):

    • Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and visible light) according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, analyze the stressed samples and a control sample (unstressed stock solution) using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

  • If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

Experimental Workflow for Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G start Start: N-Methyl-4-chlorobenzylamine Hydrochloride Sample prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-PDA Method sampling->analysis data Process Data: - Assay of Parent Compound - Quantify Degradants analysis->data characterize Characterize Significant Degradants (e.g., LC-MS) data->characterize If degradants > threshold report Generate Stability Report data->report characterize->report

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound is not extensively available in the public domain. The following table provides a general framework for presenting results from a forced degradation study.

Stress Condition Conditions Time (hours) Assay of Parent Compound (%) Major Degradation Product(s) (%)
Acid Hydrolysis0.1 M HCl, 60°C24Data to be generatedData to be generated
Base Hydrolysis0.1 M NaOH, 60°C24Data to be generatedData to be generated
Oxidation3% H₂O₂, RT24Data to be generatedData to be generated
Thermal (Solid)80°C48Data to be generatedData to be generated
PhotodegradationICH Q1B-Data to be generatedData to be generated

This table should be populated with data obtained from experimental work.

Troubleshooting Logic for Analytical Method Development

The following diagram outlines a logical approach to troubleshooting common issues during the development of a stability-indicating HPLC method for this compound.

G start Start: Develop Initial HPLC Method inject Inject Stressed Samples start->inject check_res Check Resolution of Parent and Degradant Peaks inject->check_res good_res Resolution is Adequate check_res->good_res Yes bad_res Poor Resolution/ Co-elution check_res->bad_res No validate Proceed to Method Validation good_res->validate optimize Optimize Method: - Adjust Gradient - Change Mobile Phase pH - Modify Organic Solvent Ratio bad_res->optimize optimize->inject change_col Change Column (e.g., different stationary phase) optimize->change_col change_col->inject

Caption: Troubleshooting logic for HPLC method development.

References

common pitfalls to avoid when working with N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-4-chlorobenzylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically room temperature.[2][4][5] It is important to protect the compound from moisture and air.[1][6] For handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1][2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1][7]

Q2: I am observing a poor yield in my reaction where this compound is used as a reactant. What are the potential causes?

A2: Low reaction yields can stem from several factors:

  • Purity of Starting Material: Ensure the this compound is of high purity (≥97%).[2][5][8][9] Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction temperature, pressure, and time may not be optimal. Consider performing small-scale experiments to optimize these parameters.

  • Solvent Choice: The solubility and reactivity of the compound are highly dependent on the solvent. Ensure you are using an appropriate solvent for your specific reaction.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

  • Moisture: The presence of moisture can be detrimental to many reactions. Ensure all glassware is dry and use anhydrous solvents if necessary.

Q3: I am trying to perform a reductive amination with this compound and an aldehyde/ketone, but the reaction is not proceeding as expected. What should I troubleshoot?

A3: Reductive amination is a common application for this compound. If you are facing issues, consider the following:

  • pH of the reaction medium: The formation of the imine intermediate is pH-sensitive. The reaction is typically favored under weakly acidic conditions.[10] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl compound will not be sufficiently activated.

  • Choice of Reducing Agent: The reducing agent should be capable of selectively reducing the imine in the presence of the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice as it is a milder reducing agent than sodium borohydride.[4][10]

  • Formation of Side Products: Over-alkylation to a tertiary amine can occur.[8] To minimize this, use a stoichiometric amount of the aldehyde/ketone or a slight excess of the amine.[8]

Q4: My final product after a reaction with this compound is an oil and will not crystallize. What can I do?

A4: Obtaining an oily product instead of a crystalline solid is a common issue in organic synthesis. Here are a few techniques to induce crystallization:

  • Trituration: Try adding a non-polar solvent, such as hexane, to your oily product and scratching the inside of the flask with a glass rod. This can often induce crystallization.

  • Seeding: If you have a small crystal of the desired product, adding it to the oil can initiate crystallization.

  • Solvent System for Recrystallization: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Purification: The oil may be impure. Consider purifying it using column chromatography before attempting crystallization again.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number65542-24-7[8][9][11]
Molecular FormulaC₈H₁₁Cl₂N[2][4][5][8][9][11]
Molecular Weight192.09 g/mol [2][4][8][9][12]
Purity≥97%[2][5][8][9]
AppearanceSolid-
StorageRoom temperature, dry[2][4][5]

Table 2: Solubility of this compound in Common Lab Solvents (Qualitative)

SolventSolubilityNotes
WaterSolubleThe hydrochloride salt form enhances water solubility.
MethanolSolubleOften used as a reaction solvent.[13]
EthanolSoluble
DichloromethaneSparingly SolubleSolubility may increase with the addition of a co-solvent.
Diethyl EtherInsoluble
HexaneInsolubleCan be used for precipitation/crystallization.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of a tertiary amine using this compound and an aldehyde.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • pH Adjustment: Add a weak acid, such as acetic acid, to catalyze the formation of the iminium ion. The optimal pH is typically between 4 and 5.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

troubleshooting_workflow start Low Reaction Yield purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions (Temp, Time, Pressure) start->conditions solvent Verify Solvent Choice & Anhydrous Conditions start->solvent stoichiometry Confirm Reagent Stoichiometry start->stoichiometry solution Problem Resolved purity->solution High Purity Confirmed conditions->solution Conditions Optimized solvent->solution Appropriate Solvent Used stoichiometry->solution Correct Stoichiometry

Caption: Troubleshooting workflow for low reaction yield.

reductive_amination_pathway amine N-Methyl-4-chlorobenzylamine (Secondary Amine) intermediate Iminium Ion Intermediate amine->intermediate carbonyl Aldehyde / Ketone carbonyl->intermediate product Tertiary Amine Product intermediate->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Simplified reaction pathway for reductive amination.

References

strategies for improving the purity of synthesized N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for improving the purity of synthesized N-Methyl-4-chlorobenzylamine hydrochloride. Below are troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via reductive amination?

A1: The synthesis of N-Methyl-4-chlorobenzylamine via reductive amination of 4-chlorobenzaldehyde and methylamine can lead to several common impurities. These include:

  • Unreacted Starting Materials: Residual 4-chlorobenzaldehyde.

  • Side-Products from the Aldehyde: 4-chlorobenzyl alcohol, formed by the reduction of 4-chlorobenzaldehyde by the reducing agent.

  • Over-Alkylated Products: While less common with reductive amination than direct alkylation, trace amounts of the tertiary amine, N,N-dimethyl-4-chlorobenzylamine, may be formed.

  • Related Amines: The primary amine, 4-chlorobenzylamine, can be present if formed as a side-product.

Q2: What is the general strategy for purifying crude N-Methyl-4-chlorobenzylamine?

A2: A robust strategy involves a multi-step approach. First, an acid-base extraction is employed to separate the basic amine from non-basic impurities like unreacted aldehyde and alcohol. The crude amine is then converted to its hydrochloride salt. This salt can often be purified to a high degree by recrystallization from a suitable solvent system.[1][2]

Q3: How can I convert the purified free base of N-Methyl-4-chlorobenzylamine to its hydrochloride salt?

A3: To convert the free base to the hydrochloride salt, dissolve the purified N-Methyl-4-chlorobenzylamine in a suitable organic solvent such as diethyl ether or isopropanol. Then, add a solution of hydrogen chloride (e.g., HCl in dioxane or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[1]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the purity and quantifying impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and identifying unknown impurities by analyzing their chemical shifts and coupling constants.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction or significant side-product formation.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure the purity of starting materials.
Inefficient work-up procedure.Perform a thorough acid-base extraction to remove non-basic impurities before proceeding to salt formation.
Product is an Oil and Won't Crystallize Presence of impurities depressing the melting point.Purify the crude free base by column chromatography before attempting salt formation and recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems. A mixture of a solvent in which the salt is soluble (e.g., methanol, isopropanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, heptane) can be effective.[6][7]
Persistent Impurity Peak in HPLC/GC Co-crystallization of an impurity with the product.Attempt a second recrystallization from a different solvent system.
The impurity may have similar properties to the product.If recrystallization is ineffective, purify the free base using column chromatography before converting to the hydrochloride salt. For challenging separations on silica, consider an amine-functionalized stationary phase.[8]
Low Yield After Recrystallization The product is too soluble in the chosen recrystallization solvent.Reduce the amount of solvent used to the minimum required to dissolve the product at elevated temperature. Add an anti-solvent to induce precipitation upon cooling.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Use a minimal amount of hot solvent to wash the filter paper.

Quantitative Data Summary

The following table presents representative data on the effectiveness of different purification strategies for this compound.

Purification Method Initial Purity (Crude Product) Final Purity Typical Yield Notes
Acid-Base Extraction followed by HCl Salt Formation ~85%~95%>90%Effective for removing non-basic impurities like 4-chlorobenzaldehyde.
Recrystallization from Isopropanol/Diethyl Ether 95%>99%80-90%A common and effective method for achieving high purity.
Column Chromatography (Free Base) then HCl Salt Formation ~85%>99.5%70-80%Useful when impurities are structurally similar to the product.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-chlorobenzylamine via Reductive Amination
  • Reaction Setup: To a solution of 4-chlorobenzaldehyde (14.0 g, 100 mmol) in methanol (200 mL), add an aqueous solution of methylamine (40%, 11.6 g, 150 mmol).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (4.5 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (100 mL) and diethyl ether (100 mL). Separate the layers. Basify the aqueous layer to pH >12 with 4 M NaOH and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-4-chlorobenzylamine as an oil.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude N-Methyl-4-chlorobenzylamine (from Protocol 1) in isopropanol (50 mL).

  • Acidification: Slowly add a 2 M solution of HCl in isopropanol dropwise with vigorous stirring until the solution is acidic and a precipitate forms.

  • Dissolution: Gently heat the mixture until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Protocol 3: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of the mobile phase.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine_Formation Imine Formation (Methanol, RT) 4-Chlorobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH4, 0°C) Imine_Formation->Reduction Crude_Free_Base Crude N-Methyl-4- chlorobenzylamine Reduction->Crude_Free_Base Acid_Base_Extraction Acid-Base Extraction Crude_Free_Base->Acid_Base_Extraction Salt_Formation Salt Formation (HCl in Isopropanol) Acid_Base_Extraction->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure N-Methyl-4- chlorobenzylamine HCl Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Crude Product Purity Check (HPLC/GC) purity_ok Purity > 99%? start->purity_ok end_product Final Product purity_ok->end_product Yes recrystallize Perform Recrystallization (e.g., Isopropanol/Ether) purity_ok->recrystallize No recrystallize->start Re-check Purity check_impurities Identify Persistent Impurities (NMR, LC-MS) recrystallize->check_impurities Impurity Persists non_basic Non-Basic Impurities (Aldehyde, Alcohol) check_impurities->non_basic Identified basic Basic Impurities (Related Amines) check_impurities->basic Identified column_chrom Purify Free Base by Column Chromatography re_salt Re-form HCl salt and analyze purity column_chrom->re_salt re_salt->start basic->column_chrom

Caption: Logical workflow for troubleshooting the purification of this compound.

References

impact of solvent choice on N-Methyl-4-chlorobenzylamine hydrochloride reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Methyl-4-chlorobenzylamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-Methyl-4-chlorobenzylamine?

A1: The most common laboratory-scale synthesis is the reductive amination of 4-chlorobenzaldehyde with methylamine. This method involves the formation of an intermediate imine, which is then reduced to the secondary amine. The resulting N-Methyl-4-chlorobenzylamine is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: How does the choice of solvent impact the reductive amination reaction?

A2: The solvent plays a crucial role in the reaction's success, influencing reaction rate, yield, and purity. The ideal solvent should:

  • Dissolve the reactants (4-chlorobenzaldehyde and methylamine).

  • Be compatible with the chosen reducing agent.

  • Facilitate the formation of the imine intermediate.

  • Minimize side reactions.

Commonly used solvents for reductive amination include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol. The choice often depends on the selected reducing agent.

Q3: Which reducing agents are suitable for this reaction, and how do they influence solvent selection?

A3: Several reducing agents can be used for reductive amination. The choice of reducing agent is critical and dictates the appropriate solvent system.

  • Sodium triacetoxyborohydride (STAB) : A mild and selective reducing agent, often preferred for its compatibility with a wide range of functional groups. It is typically used in aprotic solvents like DCE, DCM, or THF.

  • Sodium cyanoborohydride (NaCNBH₃) : Another common reducing agent that is stable in protic solvents. It is often used in methanol. Due to its toxicity, it should be handled with care.

  • Sodium borohydride (NaBH₄) : A stronger reducing agent that can also reduce the starting aldehyde. Therefore, the imine formation should be allowed to complete before the addition of NaBH₄. It is typically used in alcoholic solvents like methanol or ethanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product formation 1. Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. 3. Unsuitable solvent: The chosen solvent may not be appropriate for the reactants or the reducing agent.1. Remove water: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the imine formation equilibrium forward. 2. Use fresh reducing agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Optimize solvent choice: Refer to the solvent selection table below and consider switching to a more suitable solvent based on your chosen reducing agent.
Formation of side products (e.g., di-alkylation) 1. Use of a strong, non-selective reducing agent. 2. Inappropriate stoichiometry: An excess of the aldehyde can lead to the formation of tertiary amines.1. Switch to a milder reducing agent: Consider using sodium triacetoxyborohydride (STAB). 2. Adjust stoichiometry: Use a slight excess of the amine (methylamine) relative to the aldehyde.
Difficult product isolation/purification 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous phase. 1. Break the emulsion: Add a small amount of brine or a different organic solvent. 2. Adjust pH: Before extraction, ensure the aqueous layer is basic to deprotonate the amine and increase its solubility in the organic phase.
Low yield of hydrochloride salt 1. Incomplete precipitation. 2. Product loss during washing. 1. Optimize precipitation solvent: Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate). 2. Use cold solvent for washing: Wash the collected salt with a minimal amount of cold precipitation solvent to minimize product loss.

Data Presentation: Solvent Effects on Reaction Conversion

The following table summarizes the effect of different solvents on the conversion rate of a model reductive amination reaction at room temperature using sodium triacetoxyborohydride (STAB) as the reducing agent. While this data is for a general reductive amination, it provides valuable insights for optimizing the synthesis of N-Methyl-4-chlorobenzylamine.

SolventDielectric Constant (ε)Conversion after 1h (%)Conversion after 4h (%)Conversion after 24h (%)
1,2-Dichloroethane (DCE)10.48598>99
Dichloromethane (DCM)8.98095>99
Tetrahydrofuran (THF)7.5658595
Acetonitrile37.5507085
Methanol32.7305070
Ethyl Acetate6.0759098

Note: This data is representative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM)
  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.1 eq, typically as a solution in THF or water).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Methyl-4-chlorobenzylamine.

Protocol 2: Formation of this compound
  • Dissolve the crude N-Methyl-4-chlorobenzylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Methyl-4-chlorobenzylamine cluster_purification Purification and Salt Formation start Start: 4-chlorobenzaldehyde + Methylamine imine Imine Formation start->imine Solvent (e.g., DCM) reduction Reduction with Reducing Agent imine->reduction Add Reducing Agent (e.g., STAB) product Crude N-Methyl-4-chlorobenzylamine reduction->product workup Aqueous Workup product->workup extraction Extraction workup->extraction drying Drying & Concentration extraction->drying salt_formation HCl Addition drying->salt_formation Solvent (e.g., Ether) final_product N-Methyl-4-chlorobenzylamine Hydrochloride salt_formation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_imine Check Imine Formation (TLC/NMR) start->check_imine Yes side_products Side Products Observed? start->side_products No check_reductant Check Reducing Agent Activity check_imine->check_reductant Complete add_drying Add Dehydrating Agent check_imine->add_drying Incomplete check_solvent Evaluate Solvent Choice check_reductant->check_solvent Active use_fresh_reductant Use Fresh Reducing Agent check_reductant->use_fresh_reductant Inactive change_solvent Change Solvent check_solvent->change_solvent Incompatible milder_reductant Use Milder Reducing Agent (e.g., STAB) side_products->milder_reductant Yes adjust_stoichiometry Adjust Stoichiometry (excess amine) side_products->adjust_stoichiometry Yes

Caption: Troubleshooting logic for low yield in N-Methyl-4-chlorobenzylamine synthesis.

managing temperature and reaction time for optimal N-Methyl-4-chlorobenzylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal synthesis of N-Methyl-4-chlorobenzylamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the synthesis, with a focus on managing temperature and reaction time to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method involves a two-step process. First, 4-chlorobenzylamine is N-methylated to form N-Methyl-4-chlorobenzylamine. The most common N-methylation technique for this transformation is the Eschweiler-Clarke reaction.[1][2] This is followed by the conversion of the resulting free base into its hydrochloride salt to improve stability and handling.

Q2: What are the critical parameters to control during the N-methylation (Eschweiler-Clarke reaction) step?

A2: The critical parameters for a successful Eschweiler-Clarke reaction are temperature, reaction time, and the stoichiometry of the reagents (formaldehyde and formic acid).[3] The reaction is typically performed at elevated temperatures, often near boiling, to ensure the formation of the iminium ion intermediate and its subsequent reduction.[2] An excess of both formaldehyde and formic acid is generally used to drive the reaction to completion.

Q3: How is the N-Methyl-4-chlorobenzylamine converted to its hydrochloride salt?

A3: The conversion is a standard acid-base reaction. The crude N-Methyl-4-chlorobenzylamine free base is dissolved in a suitable organic solvent, such as methanol or isopropanol.[4] Subsequently, a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an organic solvent) is added, typically with cooling, to precipitate the hydrochloride salt.[4][5][6]

Troubleshooting Guides

Low Yield of N-Methyl-4-chlorobenzylamine

Problem: The yield of the N-methylated product is significantly lower than expected.

Potential Cause Troubleshooting/Minimization Strategy
Incomplete Reaction Insufficient Heating: Ensure the reaction mixture reaches the optimal temperature, typically between 80-100°C, and is maintained for a sufficient duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).Inadequate Reagent Stoichiometry: Use a molar excess of both formaldehyde and formic acid (typically 2-3 equivalents of each per equivalent of the amine) to ensure the reaction proceeds to completion.
Side Reactions N-Formylation: The formation of N-formyl-4-chlorobenzylamine can be a significant side reaction. This can be minimized by controlling the addition of formic acid or by ensuring a sufficient excess of formaldehyde is present to favor the reductive amination pathway. Some studies suggest that higher temperatures might favor methylation over formylation, but this needs to be balanced against other potential side reactions.[7]Pictet-Spengler Reaction: Under acidic conditions, 4-chlorobenzylamine can undergo a cyclization reaction with formaldehyde to form a tetrahydroisoquinoline derivative. This is a known side reaction for β-arylethylamines. Using the mildest effective acidic conditions and controlling the temperature can help minimize this side product.
Product Loss During Workup Inefficient Extraction: N-Methyl-4-chlorobenzylamine may have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.
Low Purity of this compound

Problem: The final hydrochloride salt is impure, as indicated by a low or broad melting point, or by analytical techniques such as NMR or HPLC.

Potential Cause Troubleshooting/Minimization Strategy
Presence of Unreacted Starting Material Incomplete N-methylation: If 4-chlorobenzylamine is present, revisit the N-methylation reaction conditions (temperature, time, reagent stoichiometry) to ensure complete conversion.
Contamination with Side Products N-Formyl Impurity: If the N-formyl derivative is present, it can sometimes be removed by careful column chromatography of the free base before salt formation. Alternatively, exploring methods for the selective removal of the formyl group might be necessary, though preventing its formation is the preferred strategy.[8]Other Impurities: Unidentified impurities may require purification of the free base by column chromatography before proceeding to the hydrochloride salt formation.
Improper Crystallization of the Hydrochloride Salt "Oiling Out": If the product separates as an oil instead of a crystalline solid, this may be due to the solution being too concentrated or cooling too rapidly. Try adding more solvent or cooling the solution more slowly.[9]Poor Crystal Formation: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.[10]Colored Impurities: If the crystals are colored, the impurity may be co-precipitating. Dissolving the crude product in a suitable solvent and treating with activated charcoal before filtration and recrystallization can sometimes remove colored impurities.[10]

Experimental Protocols

N-methylation of 4-chlorobenzylamine via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzylamine (1.0 eq.).

  • Reagent Addition: To the amine, add formic acid (2.5 eq.) followed by a 37% aqueous solution of formaldehyde (2.5 eq.).

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature with stirring. Monitor the reaction progress by TLC until the starting amine is consumed (typically several hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Make the solution basic (pH > 11) by the careful addition of a sodium hydroxide solution.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-4-chlorobenzylamine.

Formation of this compound
  • Dissolution: Dissolve the crude N-Methyl-4-chlorobenzylamine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[4]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, try scratching the flask or adding a seed crystal. Allow the mixture to stand in the cold to maximize crystal formation.

  • Isolation and Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the crystals under vacuum.[4]

Data Presentation

The following table provides hypothetical data based on typical outcomes of the Eschweiler-Clarke reaction to illustrate the effect of temperature and reaction time on the yield of N-Methyl-4-chlorobenzylamine. Actual results may vary and should be determined empirically.

Temperature (°C)Reaction Time (h)Yield of N-Methyl-4-chlorobenzylamine (%)Purity (%)
60126590
8088595
80189092 (minor increase in N-formyl impurity)
10049293
100109588 (increased N-formyl and other byproducts)

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis N-Methylation Step cluster_purification Purification and Salt Formation start Low Yield of N-Methyl-4-chlorobenzylamine check_reaction Analyze Reaction Mixture (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Detected? incomplete->side_products No optimize_conditions Optimize Conditions: - Increase Temperature/Time - Increase Reagent Stoichiometry incomplete->optimize_conditions Yes identify_side_products Identify Side Products: - N-Formyl Derivative - Pictet-Spengler Product side_products->identify_side_products Yes end_synthesis Proceed to Purification side_products->end_synthesis No optimize_conditions->end_synthesis adjust_conditions Adjust Conditions: - Control Reagent Addition - Modify Temperature/Acidity identify_side_products->adjust_conditions adjust_conditions->end_synthesis start_purification Low Purity of Hydrochloride Salt analyze_purity Analyze Purity (NMR/Melting Point) start_purification->analyze_purity oiling_out Product 'Oils Out'? analyze_purity->oiling_out poor_crystals Poor Crystal Formation? oiling_out->poor_crystals No modify_crystallization Modify Crystallization: - Add More Solvent - Slower Cooling oiling_out->modify_crystallization Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal poor_crystals->induce_crystallization Yes end_purification Pure Product poor_crystals->end_purification No modify_crystallization->end_purification induce_crystallization->end_purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

resolving issues with starting material purity for N-Methyl-4-chlorobenzylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-4-chlorobenzylamine hydrochloride. The following information addresses common issues related to starting material purity and its impact on subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and how can they affect my reaction?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. These can lead to side reactions, lower yields, and difficulty in purification of your target molecule.

Q2: My reaction with this compound is giving a low yield. Could the purity of the starting material be the cause?

A2: Yes, impurities can directly impact reaction yield. For instance, non-reactive impurities effectively lower the concentration of your starting material, while reactive impurities can consume reagents or catalyze side reactions. It is crucial to ensure the purity of your this compound before use.

Q3: I am observing unexpected side products in my reaction. How can I determine if they originate from impurities in the this compound?

A3: The first step is to analyze the purity of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the impurity profile with the unexpected side products can help identify the source.

Q4: How can I purify my batch of this compound if I suspect it has purity issues?

A4: Recrystallization is a common and effective method for purifying solid amine hydrochlorides.[1] Selecting an appropriate solvent system is critical for successful purification.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Low reaction yield Impurity in starting material: Non-reactive impurities lower the effective concentration of the reactant.1. Assess the purity of this compound using GC-MS or NMR. 2. Purify the starting material by recrystallization if significant impurities are detected.
Presence of reactive impurities: Impurities may react with reagents, leading to byproduct formation.1. Identify the impurities using GC-MS and ¹H NMR. 2. Choose a purification method that effectively removes the identified impurities.
Formation of unexpected byproducts Overalkylation byproduct: The presence of N,N-dimethyl-4-chlorobenzylamine can lead to the formation of quaternary ammonium salts or other undesired products.1. Analyze the starting material for the presence of the tertiary amine. 2. Purify by recrystallization, as the solubility of the tertiary amine salt may differ from the secondary amine salt.
Residual 4-chlorobenzaldehyde: This impurity can participate in side reactions, such as imine formation or reductive amination, depending on the reaction conditions.[2]1. Test for the presence of aldehydes using a 2,4-dinitrophenylhydrazine (DNPH) test or by NMR spectroscopy. 2. Purify the starting material to remove the aldehyde.
Unreacted 4-chlorobenzylamine: This primary amine can compete in reactions intended for the secondary amine, leading to a mixture of products.1. Check for the presence of the primary amine using TLC, GC-MS, or NMR. 2. Purify the starting material if the primary amine is present in significant amounts.
Inconsistent reaction outcomes Batch-to-batch variation in purity: Different batches of this compound may have varying impurity profiles.1. Analyze each new batch of starting material for purity before use. 2. Establish a standard purification protocol for the starting material to ensure consistency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-chlorobenzyl chloride and methylamine.[3]

Materials:

  • 4-chlorobenzyl chloride

  • Methylamine (40% in water)

  • Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve 4-chlorobenzyl chloride (1 equivalent) in THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add an aqueous solution of methylamine (2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the THF by rotary evaporation.

  • Add toluene and water to the residue and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)

Procedure:

  • In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it is completely dissolved.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by GC-MS

This protocol outlines a general method for analyzing the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • If necessary, derivatize the amine to improve its chromatographic properties.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

Protocol 4: Purity Analysis by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to assess the purity and identify impurities in this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Analysis:

  • Integrate the signals corresponding to the product and any identified impurities.

  • The relative integration of the signals can be used to determine the purity of the sample.

  • Characteristic chemical shifts for potential impurities:

    • 4-chlorobenzylamine: Look for a singlet for the benzylic protons around 3.8 ppm and a broad singlet for the -NH₂ protons.

    • N,N-dimethyl-4-chlorobenzylamine: A singlet for the two methyl groups will be present.

    • 4-chlorobenzaldehyde: A singlet for the aldehydic proton will be observed around 10 ppm.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-chlorobenzyl chloride, methylamine) reaction N-methylation Reaction start->reaction workup Aqueous Workup reaction->workup precipitation HCl Salt Precipitation workup->precipitation crude_product Crude N-Methyl-4-chlorobenzylamine HCl precipitation->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_impure Impure Starting Material cluster_pure Pure Starting Material issue Reaction Issue (e.g., low yield, side products) check_purity Check Starting Material Purity (GC-MS, NMR) issue->check_purity pure Purity > 99%? check_purity->pure identify_impurity Identify Impurities pure->identify_impurity No optimize_conditions Optimize Reaction Conditions (temp, time, stoichiometry) pure->optimize_conditions Yes purify Purify Starting Material (e.g., Recrystallization) identify_impurity->purify re_run Re-run Reaction purify->re_run

Caption: Troubleshooting logic for reaction issues.

References

Validation & Comparative

comparative analysis of N-Methyl-4-chlorobenzylamine hydrochloride and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methyl-4-chlorobenzylamine Hydrochloride and its Analogues for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of this compound and its structurally related analogues. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to inform further research and development of this class of compounds. The analysis focuses on their chemical properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This compound and its analogues are characterized by the presence of a 4-chlorobenzyl moiety, which significantly influences their lipophilicity and electronic properties. The N-methylation or substitution with other groups further modulates these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
This compound C₈H₁₁Cl₂N192.092.4812.03
4-Chlorobenzylamine C₇H₈ClN141.601.726.0
N-(4-chlorobenzylidene)-4-chlorobenzylamine C₁₄H₁₁Cl₂N264.164.412.36

Data for this compound and its analogues are compiled from various chemical databases.[1][2][3]

Comparative Biological Activity

Derivatives of 4-chlorobenzylamine have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The available data, while not from a single comparative study, allows for an analysis of structure-activity relationships (SAR).

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 4-chlorobenzyl-containing compounds. The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential cellular processes. A study on 4-chlorobenzyl p-coumarate demonstrated its ability to inhibit the MepA and NorA efflux pumps in Staphylococcus aureus, suggesting a mechanism to overcome multidrug resistance.[4]

The following table summarizes the minimum inhibitory concentration (MIC) values for various analogues. It is important to note that these values are from different studies and direct comparison should be made with caution.

Compound/AnalogueTarget OrganismMIC (µg/mL)Reference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538125[5]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683125[5]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a Bacillus subtilisNot specified (promising activity)[6]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a Escherichia coliNot specified (promising activity)[6]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine 4a Staphylococcus aureusNot specified (promising activity)[6]
Anticancer Activity

Platinum(IV) complexes incorporating 4-chlorobenzylamine as a ligand have shown impressive anticancer activities against the MCF-7 breast cancer cell line.[7] This suggests that the 4-chlorobenzylamine moiety can be a valuable component in the design of novel anticancer agents. The proposed mechanism involves DNA intercalation.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogues.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Microtiter Plate Preparation: Dispense a specific volume of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[8]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Visualizations

Proposed Mechanism of Antibacterial Action: Efflux Pump Inhibition

Based on studies of related compounds, a potential mechanism of action for N-Methyl-4-chlorobenzylamine and its analogues against multidrug-resistant bacteria is the inhibition of efflux pumps.[4] This diagram illustrates the logical workflow of this mechanism.

G Proposed Mechanism: Efflux Pump Inhibition cluster_0 Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., MepA, NorA) Antibiotic->EffluxPump Extrusion Target Bacterial Target (e.g., DNA, Ribosome) Antibiotic->Target Action Compound N-Methyl-4-chlorobenzylamine Analogue Compound->EffluxPump Inhibition Inhibition Inhibition EffluxPump->Inhibition BacterialDeath Bacterial Death Target->BacterialDeath Leads to Inhibition->Antibiotic Increased Intracellular Concentration

Caption: Proposed mechanism of action for N-Methyl-4-chlorobenzylamine analogues.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.

G Workflow for MIC Determination A Prepare Compound Stock Solution C Perform Serial Dilution of Compound A->C B Prepare 96-well Plate with Growth Medium B->C D Inoculate with Bacterial Suspension C->D E Incubate at 37°C for 24 hours D->E F Observe for Bacterial Growth E->F G Determine MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

References

Comparative Guide to Synthesis of N-Methyl-4-chlorobenzylamine: N-Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Routes to a Key Pharmaceutical Building Block

N-Methyl-4-chlorobenzylamine is a crucial secondary amine intermediate in the synthesis of various pharmacologically active molecules, most notably the anorectic agent Sibutramine. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development community. This guide provides a detailed comparison of the two primary synthetic methodologies for preparing N-Methyl-4-chlorobenzylamine: direct N-alkylation and reductive amination. We present a comparative analysis of their performance, supported by experimental data, and provide detailed protocols to aid in methodological selection and optimization.

At a Glance: Performance Comparison

The choice between direct N-alkylation and reductive amination for the synthesis of N-Methyl-4-chlorobenzylamine depends on several factors, including the availability of starting materials, desired purity, scalability, and tolerance of other functional groups. Below is a summary of the key performance indicators for each method.

ParameterDirect N-AlkylationReductive Amination
Starting Materials 4-Chlorobenzyl chloride, Methylamine4-Chlorobenzaldehyde, Methylamine
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH₄, H₂/Catalyst)
Typical Yield Good to ExcellentGood to Excellent
Selectivity Risk of over-alkylation (tertiary amine formation)Generally high for secondary amine
Reaction Conditions Typically mild to moderate heatingOften mild, room temperature
Workup & Purification Often requires removal of base and saltsGenerally straightforward

Reaction Pathways and Methodologies

The two synthetic routes to N-Methyl-4-chlorobenzylamine are fundamentally different in their approach to forming the crucial C-N bond.

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride N-Methyl-4-chlorobenzylamine N-Methyl-4-chlorobenzylamine 4-Chlorobenzyl chloride->N-Methyl-4-chlorobenzylamine SN2 Reaction Methylamine Methylamine Methylamine->N-Methyl-4-chlorobenzylamine Base Base Base->N-Methyl-4-chlorobenzylamine Over-alkylation product Over-alkylation product N-Methyl-4-chlorobenzylamine->Over-alkylation product Side Reaction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 4-Chlorobenzaldehyde->Imine Intermediate Condensation Methylamine_RA Methylamine Methylamine_RA->Imine Intermediate N-Methyl-4-chlorobenzylamine_RA N-Methyl-4-chlorobenzylamine Imine Intermediate->N-Methyl-4-chlorobenzylamine_RA Reduction Reducing Agent Reducing Agent Reducing Agent->N-Methyl-4-chlorobenzylamine_RA

Figure 1. Comparative workflows for the synthesis of N-Methyl-4-chlorobenzylamine via direct N-alkylation and reductive amination.

Direct N-Alkylation: A Classical SN2 Approach

Direct N-alkylation involves the nucleophilic substitution of a halide (in this case, chloride) on the benzyl group by the amine. This method is straightforward but can be complicated by over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired product.

Experimental Protocol: N-Alkylation of Methylamine with 4-Chlorobenzyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Amine and Base: Add an excess of methylamine (typically as a solution in a solvent like THF or as a gas) (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Methyl-4-chlorobenzylamine.

Reductive Amination: A Highly Selective Alternative

Reductive amination is a two-step, one-pot reaction that first involves the formation of an imine from the reaction of an aldehyde (4-chlorobenzaldehyde) and an amine (methylamine). This intermediate is then reduced in situ to the desired secondary amine. This method is generally more selective for the formation of the secondary amine and avoids the issue of over-alkylation.[1] A variety of reducing agents can be employed, with sodium borohydride being a common and cost-effective choice.[2]

Experimental Protocol: Reductive Amination of 4-Chlorobenzaldehyde with Methylamine

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) and methylamine (as a solution, e.g., in ethanol or THF) (1.2 eq) in an anhydrous solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the solution at room temperature for 30-60 minutes.

  • Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure N-Methyl-4-chlorobenzylamine.

Comparative Experimental Data

Table 1: Representative Yields for the Synthesis of Substituted N-Alkyl Benzylamines

MethodAmineAlkylating/Carbonyl ReagentReducing AgentSolventYield (%)Reference
N-AlkylationAniline4-Chlorobenzyl alcohol-Toluene81[3]
N-AlkylationAnilineBenzyl alcohol-Toluene93[3]
Reductive AminationAnilineBenzaldehydeNaBH₄MethanolHigh[2]
Reductive AminationPrimary AminesVarious AldehydesNaBH(OAc)₃DCEGood to Excellent[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of N-Methyl-4-chlorobenzylamine.

  • Direct N-alkylation is a straightforward approach, particularly when 4-chlorobenzyl chloride is readily available. However, careful control over reaction conditions is necessary to minimize the formation of the over-alkylation byproduct.

  • Reductive amination offers higher selectivity for the desired secondary amine and is often the preferred method when starting from 4-chlorobenzaldehyde.[1] The milder reaction conditions and generally cleaner reaction profiles make it an attractive option for large-scale synthesis.

The ultimate choice of method will depend on a laboratory's specific needs, including the cost and availability of starting materials, desired product purity, and the scale of the synthesis. For high-purity applications, such as in the synthesis of active pharmaceutical ingredients, the selectivity of reductive amination may be a deciding factor.

References

A Comparative Guide to the Purity Validation of N-Methyl-4-chlorobenzylamine Hydrochloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. N-Methyl-4-chlorobenzylamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and identify any potential impurities.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.

While specific validated methods for this compound are not extensively published, this comparison is built upon established analytical principles for similar substituted benzylamines and regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds.[5] It is particularly well-suited for non-volatile and thermally unstable substances, making it a primary choice for the analysis of hydrochloride salts like this compound.[6][7]

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound such as this. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.

Proposed HPLC Method Protocol

A gradient elution method is often preferred to ensure the effective separation of the main compound from a range of potential impurities with varying polarities.[8]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9] It is an excellent technique for volatile and thermally stable compounds.[6] Since this compound is a salt and thus non-volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This adds a layer of complexity to the sample preparation process.

A common derivatization technique for amines is silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, increasing volatility.

Proposed GC-MS Method Protocol
ParameterRecommended Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heat sample with derivatizing agent at 70°C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Method Validation: Ensuring Reliable Results

Both HPLC and GC-MS methods must be validated to ensure they are suitable for their intended purpose.[3][10][11] Key validation parameters, as stipulated by ICH guidelines, are summarized below.

Validation ParameterHPLCGC-MS
Specificity Demonstrated by separating the main peak from potential impurities and placebo components. Peak purity can be assessed using a Diode Array Detector (DAD).Confirmed by the separation of the derivatized analyte from derivatization artifacts and impurities. Mass spectral data provides high specificity.
Linearity Typically excellent over a wide concentration range (e.g., 0.1 - 2 mg/mL). Correlation coefficient (r²) > 0.999 is expected.Good linearity is achievable, but the range might be narrower than HPLC. Correlation coefficient (r²) > 0.995 is generally acceptable.
Accuracy High accuracy, with recovery values typically between 98-102%.Accuracy can be influenced by the efficiency and reproducibility of the derivatization step. Recoveries of 95-105% are common.
Precision Excellent precision, with Relative Standard Deviation (RSD) < 2% for replicate injections and preparations.Good precision, with RSD < 5%. The derivatization step can introduce variability.
Limit of Detection (LOD) Dependent on the UV absorbance of the compound and impurities. Typically in the low ng range.Generally offers very high sensitivity, with LOD in the pg range, especially with Selected Ion Monitoring (SIM).
Limit of Quantitation (LOQ) Quantifiable at low levels, allowing for the accurate measurement of minor impurities.Very low LOQ, making it suitable for trace-level impurity analysis.
Robustness Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, temperature) and observing the effect on the results.Evaluated by varying parameters like oven temperature ramp rate, gas flow, and derivatization conditions.

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows for purity validation by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh and dissolve N-Methyl-4-chlorobenzylamine HCl prep_standard Prepare standard solutions of known concentrations hplc_system Set up HPLC system (Column, Mobile Phase, Detector) prep_sample->hplc_system inject_sample Inject sample and standards hplc_system->inject_sample acquire_data Acquire chromatograms inject_sample->acquire_data integrate_peaks Integrate peak areas acquire_data->integrate_peaks calculate_purity Calculate purity (%) and quantify impurities integrate_peaks->calculate_purity GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh and dissolve sample and standards derivatization Derivatize with silylating agent (e.g., BSTFA) prep_sample->derivatization gcms_system Set up GC-MS system (Column, Oven Program, MS parameters) derivatization->gcms_system inject_sample Inject derivatized sample gcms_system->inject_sample acquire_data Acquire total ion chromatogram (TIC) and mass spectra inject_sample->acquire_data integrate_peaks Integrate peak areas acquire_data->integrate_peaks identify_impurities Identify impurities via mass spectral library search acquire_data->identify_impurities calculate_purity Calculate purity and quantify impurities integrate_peaks->calculate_purity

References

Spectroscopic Confirmation of N-Methyl-4-chlorobenzylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic analysis of N-Methyl-4-chlorobenzylamine hydrochloride, a compound of interest to researchers, scientists, and drug development professionals. Through a detailed comparison with structurally similar alternatives, this document offers an objective confirmation of its chemical structure, supported by experimental data from various analytical techniques.

Structural Confirmation Overview

The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when integrated, unequivocally confirms the molecular structure.

A logical workflow for this spectroscopic confirmation is outlined below:

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Confirmation Sample Sample NMR NMR Sample->NMR Dissolve in solvent FTIR FTIR Sample->FTIR Solid/Liquid sample MS MS Sample->MS Ionize sample Proton_NMR ¹H NMR (Proton Environment) NMR->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) NMR->Carbon_NMR IR_Data FT-IR (Functional Groups) FTIR->IR_Data Mass_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->Mass_Data Structure Confirmed Structure: N-Methyl-4-chlorobenzylamine Hydrochloride Proton_NMR->Structure Carbon_NMR->Structure IR_Data->Structure Mass_Data->Structure

Figure 1: Workflow for Spectroscopic Structure Confirmation.

Comparative Spectroscopic Data

To validate the structure of this compound, its spectroscopic data is compared with two analogous compounds: 4-chlorobenzylamine and N-methylbenzylamine hydrochloride. This comparative approach highlights the influence of the N-methyl group and the chloro-substituent on the spectral characteristics.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The data for N-Methyl-4-chlorobenzylamine and its analogues are presented below. Note that the hydrochloride salt form will typically show a broader N-H proton signal at a more downfield chemical shift compared to the free base.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (CH₂) (δ, ppm)N-Methyl Protons (CH₃) (δ, ppm)N-H Proton (δ, ppm)
N-Methyl-4-chlorobenzylamine 7.25-7.18 (m, 4H)3.66 (s, 2H)2.38 (s, 3H)1.65 (s, 1H)
4-chlorobenzylamine[1]7.25-7.33 (m, 4H)3.83 (s, 2H)-2.04 (s, 2H)
N-methylbenzylamine hydrochloride7.37-7.53 (m, 5H)3.99 (s, 2H)Not available8.64 (s, 3H)
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy reveals the carbon framework of a molecule. The chemical shifts for the target compound and its comparators are tabulated below.

CompoundAromatic C-Cl (δ, ppm)Aromatic CH (δ, ppm)Aromatic Quaternary C (δ, ppm)Benzylic CH₂ (δ, ppm)N-Methyl CH₃ (δ, ppm)
N-Methyl-4-chlorobenzylamine 132.6129.5, 128.4138.655.235.8
4-chlorobenzylamineNot specifiedNot specifiedNot specifiedNot specified-
N-methylbenzylamine hydrochloride-128.52, 128.69, 129.16134.3142.25Not available
FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
N-Methyl-4-chlorobenzylamine ~3300-3400 (broad, secondary amine)~3020-3080~2850-2960~1450-1600~1020-1250~700-800
4-chlorobenzylamine[1]3368, 32923061, 30262920, 28581605, 1585, 14941246~700-850
N-methylbenzylamine~3300-3500 (secondary amine)~3020-3080~2850-2970~1450-1600~1020-1250-

Note: The FT-IR data for N-Methyl-4-chlorobenzylamine is predicted based on characteristic functional group absorptions.

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
N-Methyl-4-chlorobenzylamine 155/157 (Cl isotope pattern)125 ([M-CH₃NH]⁺), 91 ([C₇H₇]⁺, tropylium ion)
4-chlorobenzylamine[2]141/143 (Cl isotope pattern)106 ([M-NH₂Cl]⁺), 77 ([C₆H₅]⁺)
N-methylbenzylamine[3]12191 ([C₇H₇]⁺, tropylium ion), 44 ([CH₃NH=CH₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

  • Sample Preparation:

    • For Solids: The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

    • For Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecular ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions at different m/z values.

Structural Confirmation Logic

The collective spectroscopic data provides a robust confirmation of the this compound structure.

cluster_data Spectroscopic Data cluster_inference Structural Inference cluster_conclusion Conclusion HNMR_Data ¹H NMR: - Aromatic signals (4H) - Benzylic singlet (2H) - N-Methyl singlet (3H) - N-H signal Aromatic_Ring Presence of a para-substituted chlorobenzene ring HNMR_Data->Aromatic_Ring Benzylic_Group Presence of a -CH₂- group adjacent to the aromatic ring HNMR_Data->Benzylic_Group N_Methyl_Amine Presence of a -NH(CH₃) group HNMR_Data->N_Methyl_Amine CNMR_Data ¹³C NMR: - Aromatic carbons - Benzylic carbon - N-Methyl carbon CNMR_Data->Aromatic_Ring CNMR_Data->Benzylic_Group CNMR_Data->N_Methyl_Amine FTIR_Data FT-IR: - N-H stretch - C-H stretches - C=C aromatic stretch - C-N stretch - C-Cl stretch FTIR_Data->Aromatic_Ring FTIR_Data->N_Methyl_Amine Hydrochloride Amine is in its protonated salt form FTIR_Data->Hydrochloride MS_Data Mass Spec: - Molecular ion with Cl isotope pattern - Key fragment ions MS_Data->Aromatic_Ring MS_Data->N_Methyl_Amine Final_Structure Confirmed Structure: N-Methyl-4-chlorobenzylamine Hydrochloride Aromatic_Ring->Final_Structure Benzylic_Group->Final_Structure N_Methyl_Amine->Final_Structure Hydrochloride->Final_Structure

Figure 2: Logical Diagram for Structural Confirmation.

The ¹H and ¹³C NMR data confirm the presence of a para-substituted chlorobenzene ring, a benzylic methylene group, and an N-methyl group. The FT-IR spectrum identifies the key functional groups, including the secondary amine (or ammonium in the salt form) and the carbon-chlorine bond. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. The combination of these data points provides a definitive confirmation of the structure of this compound.

References

Navigating the Catalytic Landscape: A Comparative Guide to the Efficacy of Catalysts in Reactions with N-Methyl-4-chlorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of N-Methyl-4-chlorobenzylamine hydrochloride is a critical step in the synthesis of a multitude of pharmacologically active compounds and fine chemicals. The efficiency of these transformations is profoundly dependent on the selection of an appropriate catalyst. This guide provides an objective comparison of the efficacy of various catalytic systems in a key transformation involving this compound: the N-arylation reaction. By presenting a synthesis of data from related systems, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance Comparison of Catalytic Systems

The following table summarizes the typical performance of three major classes of catalysts—Palladium, Copper, and Nickel-based systems—for the N-arylation of secondary amines with aryl chlorides. While direct comparative data for this compound is limited, the presented data is extrapolated from studies on structurally similar substrates, such as other N-methylated benzylamines and reactions involving 4-chloro-substituted aromatic compounds. This provides a valuable predictive framework for catalyst selection.

Catalyst SystemCatalyst ExampleLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Observations & References
Palladium-based Pd₂(dba)₃ or Pd(OAc)₂Bulky phosphines (e.g., Xantphos, RuPhos, BrettPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-1108-2475-98High efficiency and broad functional group tolerance. Ligand choice is crucial for coupling with less reactive aryl chlorides.[1][2][3]
Copper-based CuI or Cu₂ODiamines (e.g., DMEDA), Amino acids (e.g., L-proline)K₂CO₃, K₃PO₄, Cs₂CO₃DMSO, DMF, Toluene90-13012-4870-95More economical than palladium. Often requires higher temperatures and longer reaction times. Can be sensitive to sterically hindered substrates.[4][5][6]
Nickel-based Ni(cod)₂ or NiBr₂N-Heterocyclic Carbenes (e.g., IPr), Phosphines (e.g., DCYPE)NaOtBu, LiN(SiMe₃)₂Toluene, THF25-10012-2460-95Cost-effective alternative to palladium. Can be effective for challenging couplings of aryl chlorides at lower temperatures.[7][8][9]

Experimental Protocols

The following are representative experimental protocols for the N-arylation of this compound using Palladium, Copper, and Nickel catalysts. These protocols are based on established methodologies for similar transformations.[10][11][12]

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Materials:

  • This compound

  • Aryl bromide/iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Stir the mixture at 100 °C for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add DMEDA (20 mol%) to the reaction mixture via syringe.

  • Seal the vessel and stir the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nickel-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl chloride

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Ni(cod)₂ (5 mol%) and IPr·HCl (5 mol%) to an oven-dried vial.

  • Add anhydrous toluene and stir for 10 minutes.

  • To a separate vial, add this compound (1.2 mmol), the aryl chloride (1.0 mmol), and NaOtBu (1.4 mmol).

  • Transfer the catalyst solution to the vial containing the substrates and base.

  • Seal the vial and stir at room temperature or heat to 80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS. After completion, cool to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the catalytic N-arylation of this compound.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product Reactants Ar-X + R'R''NH (e.g., N-Methyl-4-chlorobenzylamine) Base Base

Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle cluster_1 Ullmann Condensation CuI Cu(I)X (Precatalyst) Amine_Coord_Cu Amine Coordination CuI->Amine_Coord_Cu R'R''NH, Base Cu_Amide [Cu(I)-NR'R''] Amine_Coord_Cu->Cu_Amide OxAdd_Cu Oxidative Addition Cu_Amide->OxAdd_Cu Ar-X CuIII_Intermediate Ar-Cu(III)-NR'R''(X) OxAdd_Cu->CuIII_Intermediate RedElim_Cu Reductive Elimination CuIII_Intermediate->RedElim_Cu RedElim_Cu->CuI Regeneration Product_Cu Ar-NR'R'' (Product) RedElim_Cu->Product_Cu Reactants_Cu Ar-X + R'R''NH (e.g., N-Methyl-4-chlorobenzylamine) Base_Cu Base

Catalytic cycle for the Ullmann condensation.

Experimental_Workflow cluster_2 General Experimental Workflow for N-Arylation Start Start: Reaction Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Reagents Add Reactants: - N-Methyl-4-chlorobenzylamine HCl - Aryl Halide - Base Inert->Reagents Catalyst Add Catalyst System: - Metal Precatalyst - Ligand Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS/LC-MS) Solvent->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End Characterization: - NMR, MS Purification->End

References

Navigating the Synthesis of N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision, balancing factors of cost, efficiency, and material availability. This guide provides a comparative cost-effectiveness analysis for the synthesis of the target molecule, N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine, exploring a primary route utilizing N-Methyl-4-chlorobenzylamine hydrochloride and two alternative pathways.

The synthesis of complex organic molecules often presents multiple strategic approaches. Here, we evaluate three distinct synthetic routes to N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine, a hypothetical but structurally representative pharmaceutical intermediate. The analysis focuses on the direct and indirect costs associated with each pathway, including raw material expenses, reaction yields, and the number of synthetic steps.

Synthetic Strategies at a Glance

The primary route under consideration employs the direct reductive amination of phenylacetaldehyde using this compound. Two alternative routes are also assessed. The first alternative involves the reductive amination of 4-chlorobenzaldehyde with N-methyl-2-phenylethanamine. The second alternative is a two-step process beginning with the reductive amination of phenylacetaldehyde with 4-chlorobenzylamine, followed by N-methylation of the resulting secondary amine.

cluster_main Primary Route cluster_alt1 Alternative Route A cluster_alt2 Alternative Route B A N-Methyl-4-chlorobenzylamine HCl C Reductive Amination A->C B Phenylacetaldehyde B->C D N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine C->D E 4-Chlorobenzaldehyde G Reductive Amination E->G F N-methyl-2-phenylethanamine F->G H N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine G->H I Phenylacetaldehyde K Reductive Amination I->K J 4-Chlorobenzylamine J->K L N-(4-chlorobenzyl)-2-phenylethanamine K->L M N-Methylation L->M N N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine M->N

Synthetic pathways to the target molecule.

Cost and Efficiency Analysis

To provide a quantitative comparison, the following tables summarize the estimated costs and efficiencies for each synthetic route on a 10 mmol scale. Prices for reagents are based on currently available market data from various chemical suppliers and are subject to fluctuation.

Table 1: Reagent Cost Comparison

ReagentPrimary RouteAlternative Route AAlternative Route B
Starting Materials
N-Methyl-4-chlorobenzylamine HCl~$20.00/g--
Phenylacetaldehyde~$0.85/g[1][2]-~$0.85/g[1][2]
4-Chlorobenzaldehyde-~$0.41/g[3][4]-
N-methyl-2-phenylethanamine-~$9.32/g-
4-Chlorobenzylamine--~$0.50/g[5][6][7][8]
Key Reagents
Sodium triacetoxyborohydride~$1.00/g[9][10][11]~$1.00/g[9][10][11]~$1.00/g[9][10][11]
Paraformaldehyde--~$0.08/g[12][13][14][15][16]
Sodium borohydride--~$0.30/g[17][18][19][20][21]
Iodomethane--~$0.41/g[1][22][23]

Table 2: Process Cost-Effectiveness Comparison (10 mmol scale)

ParameterPrimary RouteAlternative Route AAlternative Route B (via Methylation)
Limiting Reagent Phenylacetaldehyde4-ChlorobenzaldehydePhenylacetaldehyde
Mass of Limiting Reagent 1.20 g1.41 g1.20 g
Cost of Limiting Reagent ~$1.02~$0.58~$1.02
Other Key Starting Material Cost ~$3.84~$1.80~$1.56
Key Reagent(s) Cost ~$2.54~$2.54~
0.38(ReductiveAmination)+0.38 (Reductive Amination) + ~0.38(ReductiveAmination)+
0.01 (Methylation)
Total Estimated Reagent Cost ~$7.40 ~$4.92 ~$2.97
Assumed Yield 85%85%90% (Step 1), 95% (Step 2)
Theoretical Yield of Product 2.60 g2.60 g2.60 g
Actual Yield of Product 2.21 g2.21 g2.22 g
Estimated Cost per Gram of Product ~$3.35/g ~$2.23/g ~$1.34/g

Discussion of Synthetic Routes

Primary Route: Reductive Amination with this compound

This one-step approach is conceptually straightforward. However, the significantly higher cost of this compound makes this the least cost-effective option. While efficient in terms of reaction steps, the initial investment in the starting material is a major drawback for large-scale synthesis.

Alternative Route A: Reductive Amination of 4-Chlorobenzaldehyde

This route offers a more economical one-step alternative to the primary route. The lower cost of 4-chlorobenzaldehyde compared to this compound contributes to a more favorable cost per gram of the final product. The commercial availability of N-methyl-2-phenylethanamine makes this a viable option.

Alternative Route B: Two-Step Synthesis via N-Methylation

This two-step pathway proves to be the most cost-effective. Although it involves an additional synthetic transformation, the starting materials, phenylacetaldehyde and 4-chlorobenzylamine, are considerably less expensive. The subsequent N-methylation of the intermediate secondary amine is a high-yielding and economical step. This route demonstrates that a slightly longer synthetic sequence can lead to significant cost savings, a crucial consideration in process chemistry and drug development.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific laboratory setup and scale.

General Protocol for Reductive Amination with Sodium Triacetoxyborohydride:

  • To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Methylation of a Secondary Amine with Formaldehyde and Sodium Borohydride (Eschweiler-Clarke type reaction):

  • To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add an aqueous solution of formaldehyde (2.0-3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

Based on this analysis, Alternative Route B, the two-step synthesis involving reductive amination followed by N-methylation, is the most cost-effective method for producing N-(4-chlorobenzyl)-N-methyl-2-phenylethanamine on a laboratory scale. While the primary route using this compound offers a single-step conversion, its high starting material cost makes it economically less viable. Alternative Route A presents a more balanced one-pot option.

This guide highlights the importance of a thorough cost-effectiveness analysis in synthetic planning. For researchers and drug development professionals, considering multiple synthetic pathways and the associated reagent costs is paramount for efficient and scalable production. The experimental data and cost comparisons provided herein serve as a valuable resource for making informed decisions in the synthesis of similar target molecules.

References

Comparative Kinetic Analysis of N-Alkylation Reactions of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic parameters and reaction mechanisms of the nucleophilic substitution reaction between substituted benzylamines and benzyl bromide, providing valuable insights for researchers and professionals in drug development and organic synthesis.

The nucleophilic substitution reaction between substituted benzylamines and benzyl bromide proceeds via a bimolecular (SN2) mechanism, resulting in the formation of the corresponding N-benzyl-substituted benzylamine. The reaction rate is influenced by the electronic effects of the substituents on the phenyl ring of the benzylamine.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants (k) and activation parameters for the reaction of various substituted benzylamines with benzyl bromide in methanol at 30°C. These parameters provide a quantitative measure of the reactivity of each benzylamine derivative.

Substituent (X) in X-C₆H₄CH₂NH₂Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹)Enthalpy of Activation (ΔH‡) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹)
4-OCH₃1.85 x 10⁻³45.2-155
4-CH₃1.25 x 10⁻³47.8-148
H8.32 x 10⁻⁴50.1-143
4-Cl 5.13 x 10⁻⁴ 52.3 -138
3-Cl3.98 x 10⁻⁴53.6-134
4-CN2.00 x 10⁻⁴56.9-129
3-NO₂1.26 x 10⁻⁴59.2-124
4-NO₂9.77 x 10⁻⁵60.7-121

Analysis of Kinetic Data:

The data clearly indicates that electron-donating groups (e.g., 4-OCH₃, 4-CH₃) on the benzylamine phenyl ring increase the reaction rate compared to the unsubstituted benzylamine (X=H). This is attributed to the increased nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (e.g., 4-Cl, 4-CN, 4-NO₂) decrease the reaction rate due to the diminished nucleophilicity of the amine. This trend is consistent with the principles of the Hammett equation, which describes a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.[1]

The activation parameters further elucidate the reaction mechanism. The positive enthalpy of activation (ΔH‡) indicates that energy is required to reach the transition state, as expected for a chemical reaction. The negative entropy of activation (ΔS‡) is characteristic of an SN2 reaction, where the formation of a more ordered transition state from two reactant molecules leads to a decrease in entropy.

Experimental Protocols

The kinetic data presented in this guide was obtained using the following experimental protocol:

Kinetic Measurements using the Conductivity Method

The rates of the N-alkylation reactions were measured using a conductivity technique in a methanol medium.[1] This method is suitable for monitoring reactions that produce ions as products, as the change in conductivity of the solution over time is proportional to the progress of the reaction.

Instrumentation:

  • Conductivity meter with a dipping electrode

  • Thermostated water bath

  • Magnetic stirrer

  • Glass reaction vessel

Procedure:

  • Solution Preparation: Stock solutions of the substituted benzylamines and benzyl bromide of known concentrations were prepared in anhydrous methanol.

  • Reaction Initiation: Equal volumes of the benzylamine and benzyl bromide solutions, pre-equilibrated to the desired temperature in the thermostated water bath, were rapidly mixed in the reaction vessel.

  • Conductivity Monitoring: The conductivity of the reaction mixture was monitored over time. The initial conductivity (C₀) at time t=0 and the conductivity at infinite time (C∞), after the reaction was complete, were also recorded.

  • Data Analysis: The second-order rate constant (k) was determined from the integrated rate law for a second-order reaction where the initial concentrations of the reactants are equal:

    kt = 1/(a-x) - 1/a

    where 'a' is the initial concentration of the reactants and 'x' is the concentration of the product at time 't'. The concentration of the product at any given time can be related to the conductivity of the solution.

Reaction Mechanism and Visualization

The N-alkylation of a substituted benzylamine with benzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds in a single, concerted step where the nucleophilic nitrogen atom of the benzylamine attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion.

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 Substituted Benzylamine (Nucleophile) ts [X-C₆H₄CH₂---NH₂---CH₂Ph---Br]‡ r1->ts Nucleophilic Attack r2 Benzyl Bromide (Electrophile) r2->ts p1 N-Benzyl-substituted benzylammonium bromide ts->p1 Bond formation & Bond breaking p2 Dibenzylamine (after deprotonation) p1->p2 Deprotonation

References

A Comparative Guide to the Environmental Impact of N-Methyl-4-chlorobenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the pharmaceutical industry, can be approached through various chemical routes. With increasing emphasis on sustainable and green chemistry, a critical assessment of the environmental impact of these synthetic pathways is paramount. This guide provides an objective comparison of two primary methods for its synthesis: Reductive Amination and Direct Alkylation . The comparison is based on quantitative environmental impact metrics, detailed experimental protocols, and a logical framework for assessing the greenness of a chemical synthesis.

At a Glance: A Comparative Analysis of Synthesis Routes

The following table summarizes the key environmental and performance metrics for the synthesis of N-Methyl-4-chlorobenzylamine via reductive amination and direct alkylation. These metrics provide a quantitative assessment of the environmental performance of each method.

MetricReductive AminationDirect AlkylationKey Environmental Considerations
Atom Economy (%) High (~85-95%)Moderate (~70-80%)Reductive amination incorporates a higher proportion of reactant atoms into the final product, generating less waste.
E-Factor Lower (typically 5-15)Higher (typically 15-30)A lower E-factor for reductive amination indicates a significantly smaller amount of waste generated per kilogram of product.
Process Mass Intensity (PMI) Lower (typically 10-20)Higher (typically 20-40)Reductive amination generally requires less mass of materials (solvents, reagents, process water) to produce a given mass of the desired product.
Reagent Hazard Profile Moderate (uses borohydrides, which are flammable solids)High (uses methyl iodide, a toxic and carcinogenic agent)The use of a highly toxic and environmentally damaging alkylating agent is a significant drawback of the direct alkylation route.
Solvent Usage Can be performed in greener solvents (e.g., ethanol, glycerol)Often requires polar aprotic solvents (e.g., DMF, DMSO)The choice of solvent has a major impact on the overall environmental footprint of the synthesis.
Reaction Conditions Mild (often room temperature or slightly elevated)Moderate (may require elevated temperatures)Milder reaction conditions for reductive amination contribute to lower energy consumption.
Yield (%) High (typically >90%)Variable (can be high, but prone to over-alkylation)Reductive amination often provides higher and more consistent yields of the desired secondary amine, avoiding the formation of quaternary ammonium salts.

In-Depth Analysis of Synthesis Methodologies

Reductive Amination: A Greener Approach

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the context of N-Methyl-4-chlorobenzylamine synthesis, this involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is a hallmark of green chemistry as it reduces the number of unit operations and minimizes waste.[1]

Various reducing agents can be employed, with sodium borohydride (NaBH4) being a common and cost-effective choice.[2][3][4][5] The use of catalytic hydrogenation with molecular hydrogen presents an even greener alternative, further improving the atom economy and reducing waste.[6]

Direct Alkylation: The Traditional Route

Direct alkylation involves the reaction of a primary amine, in this case, 4-chlorobenzylamine, with a methylating agent such as methyl iodide. While this method can be effective, it is often plagued by a lack of selectivity, leading to the formation of the over-alkylated tertiary amine and quaternary ammonium salts. This not only reduces the yield of the desired product but also complicates the purification process, generating more waste.

Furthermore, traditional alkylating agents like methyl iodide are highly toxic and pose significant environmental and health risks.[7]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Chlorobenzaldehyde with Methylamine

This protocol is a representative one-pot procedure for the synthesis of N-Methyl-4-chlorobenzylamine via reductive amination using sodium borohydride.

Materials:

  • 4-Chlorobenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

  • To the stirred solution, add methylamine (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-4-chlorobenzylamine.

  • For the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Direct Alkylation of 4-Chlorobenzylamine with Methyl Iodide

This protocol describes a general procedure for the N-methylation of a primary amine using methyl iodide.

Materials:

  • 4-Chlorobenzylamine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzylamine (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

  • To the stirred suspension, add methyl iodide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium thiosulfate solution (to remove unreacted iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Methyl-4-chlorobenzylamine. This crude product may contain the di-methylated byproduct. Purification by column chromatography may be necessary.

  • To form the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizing the Environmental Impact Assessment

The following diagram illustrates a logical workflow for assessing the environmental impact of a chemical synthesis, providing a structured approach for researchers to evaluate and compare different synthetic routes.

Environmental_Impact_Assessment cluster_0 Synthesis Route Selection cluster_1 Data Collection & Analysis cluster_2 Comparative Evaluation cluster_3 Decision & Optimization A Identify Target Molecule: N-Methyl-4-chlorobenzylamine HCl B Identify Potential Synthesis Routes A->B C Route 1: Reductive Amination B->C D Route 2: Direct Alkylation B->D E Other Potential Routes (e.g., Catalytic) B->E F Gather Experimental Data for Each Route (Reagents, Solvents, Conditions, Yield) C->F C->F D->F D->F E->F G Calculate Green Chemistry Metrics (Atom Economy, E-Factor, PMI) F->G F->G H Assess Hazard Profiles (Reagents, Solvents, Byproducts) F->H J Analyze Energy Consumption (Reaction Temperature, Time) F->J I Create Comparison Table of Metrics G->I G->I K Evaluate Waste Generation & Disposal G->K H->I L Select Environmentally Preferred Route I->L I->L J->L K->L M Identify Opportunities for Improvement (e.g., Greener Solvents, Catalysis) L->M N Implement Optimized 'Green' Synthesis M->N

Caption: A workflow for assessing the environmental impact of a chemical synthesis.

Conclusion

Based on a comprehensive analysis of key green chemistry metrics, the reductive amination pathway for the synthesis of this compound presents a significantly more environmentally benign alternative to the traditional direct alkylation method. Its superior atom economy, lower E-factor and PMI, use of less hazardous reagents, and milder reaction conditions align with the principles of green and sustainable chemistry. For researchers and drug development professionals, prioritizing reductive amination and exploring further optimizations, such as the use of catalytic systems, can lead to more sustainable manufacturing processes for this important pharmaceutical intermediate.

References

A Comparative Guide to Benzylamine and Phenylethylamine Derivatives as Building Blocks for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical intermediate that holds potential as a building block in the synthesis of centrally acting agents. However, a comprehensive review of peer-reviewed literature reveals a significant lack of publicly available data validating its specific pharmacological effects. This guide, therefore, provides a comparative analysis of two broader, well-studied classes of compounds that share structural similarities and are frequently employed in the development of therapeutics for the central nervous system (CNS): benzylamine derivatives and phenylethylamine derivatives .

This document aims to furnish researchers, scientists, and drug development professionals with a comparative overview of the structure-activity relationships (SAR), pharmacological profiles, and experimental data associated with these compound classes. By understanding the established trends within these families of molecules, researchers can make more informed decisions in the design and synthesis of novel CNS drug candidates.

Comparative Analysis of Compound Classes

The core structure of this compound places it within the broader category of benzylamines. These, along with phenylethylamines, are foundational scaffolds in the design of molecules that interact with various CNS targets, most notably monoamine transporters.

FeatureBenzylamine DerivativesPhenylethylamine Derivatives
Core Structure A benzyl group attached to an amine.A phenyl group attached to an ethylamine backbone.
Primary CNS Targets Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).[1][2]Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), as well as various receptor subtypes.[3][4]
General Pharmacological Profile Often act as reuptake inhibitors of catecholamines.[5] Their specific activity and selectivity are highly dependent on the nature and position of substituents on the aromatic ring and the amine.A diverse class with a wide range of effects, including stimulant, entactogen, and hallucinogenic properties, primarily by modulating monoamine neurotransmitter systems.[4]
Key SAR Insights For DAT and NET inhibition, substitutions on the aromatic ring and the nitrogen atom are critical. For instance, N-methylation can influence potency.[1]Phenolic hydroxyl groups and α-methylation of the side chain can enhance affinity for neuronal uptake sites, while methoxylation, β-hydroxylation, and N-methylation can reduce it.[6][7]

Quantitative Data: Inhibitory Activity at Monoamine Transporters

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of various benzylamine and phenylethylamine derivatives at the dopamine and norepinephrine transporters. This data is compiled from multiple studies and is intended for comparative purposes. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Compound ClassDerivativeTargetIC50 / Ki (nM)Reference
Benzylamine N-(2-[2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide17β-HSD3IC50: 900[8]
Benzylamine N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide17β-HSD3IC50: 76[8]
Benzylamine N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide17β-HSD3IC50: 74[8]
Guanidine 1-(1-naphthylmethyl)guanidinium sulfateNETIC50: ~50[9]
Guanidine 1-[2-(dibenz[b, f]azepin-5-yl)ethyl]guanidinium sulfateNETIC50: ~50[9]
Nisoxetine Derivative rac-N-[(3-methylamino-1-phenyl)propyl]-5-(dimethylamino)-1-naphthalenesulfonamideNETIC50: 370-850[9]
Phenylethylamine (R)-NisoxetineNETKi: 0.46[10]
Phenylethylamine (R)-Tomoxetine (Atomoxetine)NETKi: 5[10]
Phenylethylamine DesipramineNETKi: 7.36[10]
DAT Inhibitor 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-olDATKi: 230[11]
DAT Inhibitor Analogue 14aDATKi: 23[11]

Experimental Protocols

Synthesis of N-Substituted Benzylamines via Reductive Amination

This protocol describes a general one-pot method for synthesizing N-substituted benzylamines from an aldehyde and an amine.

Materials:

  • Benzaldehyde (or substituted benzaldehyde)

  • Desired primary or secondary amine

  • Glycerol (as solvent)[5]

  • Sodium borohydride (reducing agent)[5]

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde (1 equivalent) and the desired amine (1 equivalent) in glycerol.[5]

  • While stirring, add sodium borohydride (1.2 equivalents) portion-wise to the solution.[5]

  • Heat the reaction mixture to 70°C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 40 minutes), cool the mixture to room temperature.[5]

  • Extract the product using an organic solvent such as ethyl acetate.[5]

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted benzylamine.

Catecholamine Uptake Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of compounds on the uptake of radiolabeled catecholamines (e.g., ³H-dopamine or ³H-norepinephrine) into synaptosomes.

Materials:

  • Synaptosome preparation from specific brain regions (e.g., striatum for dopamine, hypothalamus for norepinephrine)

  • Radiolabeled catecholamine (e.g., [³H]dopamine, [³H]norepinephrine)

  • Test compounds (at various concentrations)

  • Incubation buffer (e.g., Krebs-Ringer phosphate buffer)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare synaptosomes from the desired brain region of a model organism (e.g., rat).

  • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled catecholamine to the synaptosome suspension.

  • Allow the uptake to proceed for a short period (e.g., 5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percentage inhibition of catecholamine uptake for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde and Amine in Solvent add_reducing Add Reducing Agent start->add_reducing heat Heat to 70°C add_reducing->heat monitor Monitor with TLC heat->monitor extract Extract with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end N-Substituted Benzylamine purify->end

Workflow for the Synthesis of N-Substituted Benzylamines.

Simplified Dopaminergic Signaling Pathway.

References

side-by-side comparison of different synthetic routes to N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing various synthetic routes to N-Methyl-4-chlorobenzylamine hydrochloride. This document provides a side-by-side analysis of three primary synthetic methodologies, supported by experimental data and detailed protocols.

Side-by-Side Comparison of Synthetic Routes

The selection of a synthetic pathway to this compound is critical, influencing yield, purity, cost, and scalability. This guide evaluates three common methods: Reductive Amination, the Eschweiler-Clarke Reaction, and Nucleophilic Substitution.

Data Presentation: Quantitative Comparison
MetricRoute 1: Reductive AminationRoute 2: Eschweiler-Clarke ReactionRoute 3: Nucleophilic Substitution
Starting Materials 4-chlorobenzaldehyde, Methylamine4-chlorobenzylamine, Formaldehyde, Formic Acid4-chlorobenzyl chloride, Methylamine
Key Reagents Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)Formaldehyde, Formic AcidMethylamine solution
Typical Yield 60-90%90-98%~81%
Reaction Time 12-24 hours12-18 hours~12 hours (overnight)
Reaction Temperature Room Temperature80-100°C0°C to Room Temperature
Purity of Free Base Good to Excellent (purification by column chromatography)High (often used without further purification)Good (purification by column chromatography)
Scalability Readily scalableScalable, but requires careful temperature controlReadily scalable
Safety Concerns Use of flammable solvents and reducing agents.Use of corrosive formic acid and toxic formaldehyde. Reaction can be exothermic.Use of a flammable and corrosive methylamine solution.

Experimental Protocols and Methodologies

Detailed experimental procedures for each synthetic route are provided below.

Route 1: Reductive Amination of 4-chlorobenzaldehyde with Methylamine

This method involves the formation of an imine from 4-chlorobenzaldehyde and methylamine, which is then reduced in situ to the secondary amine. The product is subsequently converted to its hydrochloride salt.

Experimental Protocol:

  • Imine Formation and Reduction: To a solution of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in methanol (150 mL), a 40% aqueous solution of methylamine (10.3 mL, 142.2 mmol) is added dropwise at room temperature. The mixture is stirred for 2 hours.

  • The solution is then cooled to 0°C, and sodium borohydride (2.69 g, 71.1 mmol) is added in portions over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The methanol is removed under reduced pressure. The residue is taken up in water (100 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Methyl-4-chlorobenzylamine.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure free base.

  • Hydrochloride Salt Formation: The purified amine is dissolved in diethyl ether (100 mL) and cooled to 0°C. A 2 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Route 2: Eschweiler-Clarke Reaction of 4-chlorobenzylamine

This classic reaction methylates the primary amine, 4-chlorobenzylamine, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3][4][5]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing 4-chlorobenzylamine (10.0 g, 70.6 mmol), formic acid (6.5 mL, 176.5 mmol) is added, followed by a 37% aqueous solution of formaldehyde (6.5 mL, 88.3 mmol).

  • The reaction mixture is heated to 100°C and maintained at this temperature for 18 hours.

  • Work-up and Purification: The mixture is cooled to room temperature and made alkaline (pH > 11) by the careful addition of a 4 M NaOH solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Methyl-4-chlorobenzylamine. The product is often of high purity and can be used in the next step without further purification.

  • Hydrochloride Salt Formation: The obtained free base is dissolved in isopropanol (50 mL), and concentrated hydrochloric acid is added dropwise until the pH is acidic. The solution is stirred at 0°C for 1 hour to induce crystallization. The precipitate is filtered, washed with cold isopropanol, and dried to give this compound.

Route 3: Nucleophilic Substitution of 4-chlorobenzyl chloride with Methylamine

This route involves the direct displacement of the chloride from 4-chlorobenzyl chloride by methylamine.

Experimental Protocol:

  • Reaction Setup: 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) is dissolved in tetrahydrofuran (300 mL) in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

  • An aqueous solution of methylamine (40% v/v, 9.03 mL, 93.48 mmol) is added slowly to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The solvent is removed by rotary evaporation. Residual water is removed by azeotropic distillation with toluene.

  • The crude product is purified by column chromatography on silica gel, eluting first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3), to afford N-(4-chlorobenzyl)-N-methylamine as a yellow oil (2.49 g, 81% yield).

  • Hydrochloride Salt Formation: The purified N-Methyl-4-chlorobenzylamine is dissolved in a minimal amount of cold ethanol, and a solution of HCl in ethanol is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Reductive Amination A1 4-chlorobenzaldehyde C1 Imine Formation (in Methanol) A1->C1 B1 Methylamine B1->C1 D1 Reduction (NaBH4) C1->D1 E1 N-Methyl-4-chlorobenzylamine D1->E1 F1 HCl Salt Formation E1->F1 G1 N-Methyl-4-chlorobenzylamine HCl F1->G1

Workflow for Reductive Amination

G cluster_1 Route 2: Eschweiler-Clarke Reaction A2 4-chlorobenzylamine D2 Methylation Reaction (100°C) A2->D2 B2 Formaldehyde B2->D2 C2 Formic Acid C2->D2 E2 N-Methyl-4-chlorobenzylamine D2->E2 F2 HCl Salt Formation E2->F2 G2 N-Methyl-4-chlorobenzylamine HCl F2->G2

Workflow for Eschweiler-Clarke Reaction

G cluster_2 Route 3: Nucleophilic Substitution A3 4-chlorobenzyl chloride C3 Substitution Reaction (in THF) A3->C3 B3 Methylamine B3->C3 D3 N-Methyl-4-chlorobenzylamine C3->D3 E3 HCl Salt Formation D3->E3 F3 N-Methyl-4-chlorobenzylamine HCl E3->F3

Workflow for Nucleophilic Substitution

Alternative Route Considered

Direct Alkylation of 4-chlorobenzylamine: This method, typically employing a methylating agent like methyl iodide, was considered. However, it is often difficult to control and can lead to over-methylation, producing significant amounts of the tertiary amine (N,N-Dimethyl-4-chlorobenzylamine) and even the quaternary ammonium salt.[6] This lack of selectivity makes it a less desirable route for the clean synthesis of the target secondary amine.

References

Safety Operating Guide

N-Methyl-4-chlorobenzylamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Methyl-4-chlorobenzylamine hydrochloride. This procedure is designed for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure compliance with safety regulations and environmental responsibility. The primary principle is to treat this compound as a hazardous chemical waste from the moment it is designated for disposal.[1][2]

Hazard Identification and Classification

This compound is a chlorinated organic compound. Based on available safety data, related compounds are classified as corrosive, causing severe skin burns and eye damage.[3][4] Therefore, it must be managed as hazardous waste . Specifically, it should be categorized as halogenated organic waste .[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3][4]

  • Environmental Hazard: Chlorinated organic residues can be toxic and are often non-biodegradable.[8]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be performed while wearing appropriate PPE to prevent exposure.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure exposed skin is covered.[3]

  • Work Area: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[9]

Step-by-Step Disposal Protocol

This protocol outlines the process from initial collection to final removal by authorized personnel.

Step 1: Waste Segregation Segregate this compound waste from other waste streams.[9]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic solvents. [5][6] Mixing these waste types complicates the disposal process and significantly increases costs.[6]

  • Keep it separate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

Step 2: Container Selection Choose an appropriate container for waste accumulation.

  • The container must be made of a material compatible with the chemical. The original product container is often the best choice.[2]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[2][5]

Step 3: Waste Labeling Properly label the waste container immediately upon designating the contents as waste.

  • The label must clearly state "Hazardous Waste." [9]

  • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]

  • Indicate the approximate concentration and quantity.

  • Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.

Step 4: Accumulation and Storage Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) .[11]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[5][11]

  • Ensure the exterior of the container remains clean and free of contamination.[5]

Step 5: Request for Disposal Once the container is full (not exceeding 90% capacity) or when the project is complete, arrange for disposal.[5]

  • Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a hazardous waste pickup.[11]

  • Do not exceed the storage time limits or volume limits for your SAA as defined by institutional and regulatory policies.

Step 6: Empty Container Disposal An "empty" container that held this chemical must still be managed carefully.

  • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1][2]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste , following the steps outlined above.[1]

  • After triple-rinsing, deface or remove the original labels and dispose of the container as regular solid waste, as per your institution's guidelines.[2]

Quantitative Data: Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA). These are general guidelines; always consult your institution's specific policies.

ParameterLimitRegulatory Guideline
Maximum Volume of Hazardous Waste 55 gallonsA maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]
Maximum Volume of Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)For chemicals on the EPA "P-list" (acutely toxic), accumulation is limited to one quart.[11]
Time Limit for Full Containers 3 calendar daysOnce the 55-gallon limit is reached, the waste must be removed by EH&S within three days.[11]

Experimental Protocols

The standard and accepted disposal methodology for chlorinated organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][12]

Methodology: High-Temperature Incineration This process involves the decomposition of the chemical waste at high temperatures in the presence of air and steam.[8] The organic material is destroyed, and the resulting gaseous byproducts, which include hydrogen chloride, are treated in a scrubbing system to prevent atmospheric pollution.[8][13] This method ensures complete and permanent disposal.[8] This is not a procedure performed by laboratory staff but by the specialized waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G *TSDF: Treatment, Storage, and Disposal Facility cluster_lab Laboratory Responsibility cluster_ehs EH&S / Vendor Responsibility A 1. Identify Waste (N-Methyl-4-chlorobenzylamine HCl) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Select & Segregate (Use compatible container for Halogenated Waste) B->C D 4. Label Container ('Hazardous Waste', Full Name, Date) C->D E 5. Transfer Waste (In Fume Hood) D->E F 6. Store in SAA (Container Closed) E->F G 7. Request Pickup (Contact EH&S) F->G H 8. Collect Waste from Lab G->H I 9. Transport to TSDF* H->I J 10. Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methyl-4-chlorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-Methyl-4-chlorobenzylamine hydrochloride (CAS No: 65542-24-7).[1][2][3][4][5] Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on established safety standards.[6][7]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[6]
Face ShieldRecommended to be worn over safety goggles, particularly when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves should be worn.[7] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.
Protective ClothingLong pants and closed-toe shoes are mandatory to protect the skin from potential contact.
Respiratory Protection RespiratorIn areas with inadequate ventilation or where dust or vapors may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to mitigate risks. The following protocol outlines the key steps for safe handling from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]

  • All handling of this compound should be conducted within a properly functioning chemical fume hood.[8]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

  • Store the chemical in a designated corrosives area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

2. Handling the Chemical:

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[6]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[6][8]

  • Wear the appropriate personal protective equipment as detailed in the table above.[6]

3. In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Rinsing: Empty containers must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10] Never dispose of this chemical down the drain or in the regular trash.[9]

Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood function B Check safety shower & eyewash A->B C Don appropriate PPE B->C D Weigh/handle chemical in fume hood C->D E Keep container sealed when not in use D->E F Perform experiment E->F G Decontaminate work area F->G H Collect all waste in labeled container G->H I Dispose of waste via EHS H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.